molecular formula C11H19NO2 B117295 Tert-butyl hex-5-yn-1-ylcarbamate CAS No. 151978-58-4

Tert-butyl hex-5-yn-1-ylcarbamate

Número de catálogo: B117295
Número CAS: 151978-58-4
Peso molecular: 197.27 g/mol
Clave InChI: QUIDQZORWGPNKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tert-butyl hex-5-yn-1-ylcarbamate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl N-hex-5-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIDQZORWGPNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-58-4
Record name tert-butyl N-(hex-5-yn-1-yl)carbamate
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Foundational & Exploratory

Synthesis and Purification of Tert-butyl hex-5-yn-1-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl hex-5-yn-1-ylcarbamate, a valuable building block in organic synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document details the chemical properties, a robust synthesis protocol, and purification methods for this compound.

Compound Overview

This compound is an organic compound featuring a terminal alkyne and a Boc-protected amine functional group.[2] This unique combination of functionalities makes it a versatile reagent in various chemical transformations, including click chemistry and further elaboration of the amine group after deprotection.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 151978-58-4
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.28 g/mol
IUPAC Name This compound
Physical Form Liquid
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of the primary amine, hex-5-yn-1-amine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.[3][4]

Reaction Scheme

The overall reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

Synthesis cluster_reactants Reactants cluster_products Products Hex5yn1amine Hex-5-yn-1-amine Reaction_Step + Hex5yn1amine->Reaction_Step Hex5yn1amine->Reaction_Step Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Reaction_Step Boc2O->Reaction_Step Product This compound Byproducts tert-Butanol + CO₂ Reaction_Step_Output Reaction_Step->Reaction_Step_Output Base, Solvent Reaction_Step_Output->Product Reaction_Step_Output->Byproducts

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the N-Boc protection of primary amines.[3]

Materials:

  • Hex-5-yn-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hex-5-yn-1-amine (1.0 equivalent) in dichloromethane.

  • Addition of Base and Boc Anhydride: To the stirred solution, add a saturated aqueous solution of sodium bicarbonate (1.5 equivalents). Subsequently, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Table 2: Stoichiometry for the Synthesis of this compound

ReagentMolar Eq.Molecular Weight ( g/mol )
Hex-5-yn-1-amine1.097.16
Di-tert-butyl dicarbonate1.1218.25
Sodium bicarbonate1.584.01

Purification

The crude this compound is typically purified by silica gel column chromatography to remove unreacted starting materials and byproducts.[3][5]

Purification Protocol
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to facilitate the separation of the product from impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.

Purification Crude_Product Crude Product (from work-up) Adsorption Adsorb on Silica Gel Crude_Product->Adsorption Column_Loading Load onto Silica Gel Column Adsorption->Column_Loading Elution Elute with Ethyl Acetate/Hexanes Gradient Column_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Concentration Concentrate under Reduced Pressure Pooling->Concentration Pure_Product Pure this compound Concentration->Pure_Product

References

Spectroscopic Blueprint of a Key PROTAC Linker: Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the structural and spectroscopic properties of key molecular building blocks is paramount. This technical guide provides an in-depth spectroscopic characterization of Tert-butyl hex-5-yn-1-ylcarbamate, a versatile linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound, also known by its alternative names tert-butyl 5-hexynylcarbamate and N-Boc-5-hexyn-1-amine, serves as a crucial component in the architecture of PROTACs. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker region, for which this compound is a precursor, plays a critical role in optimizing the orientation and distance between the two binding moieties of a PROTAC, ultimately influencing its efficacy and selectivity.

Physicochemical Properties

PropertyValue
CAS Number 151978-58-4
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.28 g/mol
IUPAC Name This compound

Spectroscopic Data

A thorough analysis of the spectroscopic data is essential for the unambiguous identification and quality control of this compound. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.55br s1H-NH -
3.16q, J = 6.8 Hz2H-CH ₂-NHBoc
2.22td, J = 7.1, 2.7 Hz2H-CH ₂-C≡CH
1.95t, J = 2.7 Hz1H-C≡CH
1.58p, J = 7.1 Hz2H-CH₂-CH ₂-CH₂-
1.51p, J = 6.8 Hz2H-CH ₂-CH₂-NHBoc
1.44s9H-C(CH ₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
155.9C =O (Carbamate)
84.1-C ≡CH
79.1-C (CH₃)₃
68.4-C≡C H
40.2-C H₂-NHBoc
29.4-C H₂-CH₂-NHBoc
28.4-C(C H₃)₃
25.7-CH₂-C H₂-CH₂-
18.2-C H₂-C≡CH
Mass Spectrometry (MS)
m/zAssignment
220.1[M+Na]⁺

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1]

This three-step synthesis starts from 1-bromo-5-pentyne.

Step 1: Synthesis of 2-(hex-5-yn-1-yl)isoindoline-1,3-dione

To a solution of 1-bromo-5-pentyne in a suitable solvent, potassium phthalimide is added. The reaction mixture is heated to drive the nucleophilic substitution, yielding 2-(hex-5-yn-1-yl)isoindoline-1,3-dione after purification.

Step 2: Synthesis of hex-5-yn-1-amine

The phthalimide-protected amine from Step 1 is treated with hydrazine hydrate in ethanol at reflux. This reaction cleaves the phthalimide group, affording the free amine, hex-5-yn-1-amine, after workup and purification.

Step 3: Synthesis of this compound

To a solution of hex-5-yn-1-amine in a mixture of tetrahydrofuran and water, sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction mixture is stirred at room temperature overnight. After extraction and purification by column chromatography, this compound is obtained as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the instrument. The data is collected in positive ion mode.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the fully characterized final product.

G cluster_synthesis Synthesis Pathway cluster_characterization Spectroscopic Characterization 1-bromo-5-pentyne 1-bromo-5-pentyne Step 1 Step 1 1-bromo-5-pentyne->Step 1 Potassium phthalimide 2-(hex-5-yn-1-yl)isoindoline-1,3-dione 2-(hex-5-yn-1-yl)isoindoline-1,3-dione Step 1->2-(hex-5-yn-1-yl)isoindoline-1,3-dione Step 2 Step 2 2-(hex-5-yn-1-yl)isoindoline-1,3-dione->Step 2 Hydrazine hydrate hex-5-yn-1-amine hex-5-yn-1-amine Step 2->hex-5-yn-1-amine Step 3 Step 3 hex-5-yn-1-amine->Step 3 Boc₂O, NaHCO₃ This compound This compound Step 3->this compound NMR_Analysis NMR_Analysis This compound->NMR_Analysis CDCl₃ MS_Analysis MS_Analysis This compound->MS_Analysis ESI 1H_NMR_Data 1H_NMR_Data NMR_Analysis->1H_NMR_Data 13C_NMR_Data 13C_NMR_Data NMR_Analysis->13C_NMR_Data Mass_Spectrum_Data Mass_Spectrum_Data MS_Analysis->Mass_Spectrum_Data

Caption: Synthetic and analytical workflow for this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a precursor to linkers used in PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in facilitating the formation of a ternary complex.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Linker Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

In-Depth ¹H and ¹³C NMR Analysis of Tert-butyl hex-5-yn-1-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl hex-5-yn-1-ylcarbamate. This bifunctional molecule, incorporating a terminal alkyne and a Boc-protected amine, is of significant interest in medicinal chemistry and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a building block in the synthesis of complex organic molecules. This guide presents predicted NMR data, detailed experimental protocols for data acquisition, and a structural illustration to aid in the comprehensive spectral interpretation of this compound.

Predicted ¹H and ¹³C NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift values, coupling constant principles, and analysis of similar chemical structures. These tables provide a reliable reference for the identification and characterization of the title compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~4.58Broad Singlet1H-NH
~3.12Quartet2HJ = 6.7 HzCH₂ -NHBoc (a)
~2.21Triplet of Triplets2HJ = 7.0, 2.7 HzCH₂ -C≡CH (d)
~1.95Triplet1HJ = 2.7 HzC≡CH (e)
~1.56Quintet2HJ = 7.0 HzCH₂ -CH₂-C≡CH (c)
~1.48Quintet2HJ = 6.8 HzCH₂ -CH₂-NHBoc (b)
1.44Singlet9H-C(CH₃ )₃
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)Assignment
156.0C =O
83.8C ≡CH (e)
79.1C (CH₃)₃
68.6C≡C H (d)
40.5C H₂-NHBoc (a)
29.5C H₂-CH₂-NHBoc (b)
28.4C(C H₃)₃
25.5C H₂-CH₂-C≡CH (c)
18.2C H₂-C≡CH (d)

Molecular Structure and NMR Assignments

The chemical structure of this compound is illustrated below, with protons and carbons labeled for clear correlation with the predicted NMR data presented in Tables 1 and 2.

Caption: Chemical structure of this compound with key carbons labeled (a-e).

Experimental Protocols

The following sections outline a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain TMS. If not, a small amount can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: 2.0 - 4.0 seconds.

  • Spectral Width: 0 - 12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1.0 - 2.0 seconds.

  • Spectral Width: 0 - 220 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shift of each peak in the spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an organic compound, from sample preparation to final data interpretation.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Shimming, Tuning) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_pick Peak Picking reference->peak_pick integrate Integration (¹H) peak_pick->integrate assign Assign Signals peak_pick->assign integrate->assign structure Structure Confirmation assign->structure

Caption: Logical workflow for NMR analysis of organic compounds.

In-Depth Mass Spectrometry Analysis of Tert-butyl hex-5-yn-1-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected mass spectrometry analysis of tert-butyl hex-5-yn-1-ylcarbamate. The document outlines predicted fragmentation patterns, a detailed experimental protocol for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and a visual representation of the analytical workflow. This guide is intended to assist researchers in identifying and characterizing this compound and similar structures in various experimental settings.

Predicted Mass Spectrometry Data

The mass spectral analysis of this compound is anticipated to reveal a series of characteristic fragment ions, primarily resulting from the fragmentation of the tert-butyloxycarbonyl (Boc) protecting group and cleavage of the hexynyl chain. The fragmentation patterns are predictable based on established principles of mass spectrometry for carbamates and terminal alkynes.

Molecular Formula: C₁₁H₁₉NO₂ Molecular Weight: 197.27 g/mol

Below is a summary of the expected key ions and neutral losses for this compound in positive ion mode mass spectrometry.

m/z (Predicted)Proposed Fragment IonNeutral LossDescription of Fragmentation
198.14[M+H]⁺-Protonated molecular ion.
142.10[M+H - C₄H₈]⁺56 Da (Isobutylene)Loss of isobutylene from the tert-butyl group, a characteristic fragmentation for Boc-protected amines.
124.09[M+H - C₄H₈ - H₂O]⁺74 DaSubsequent loss of water from the [M+H - C₄H₈]⁺ ion.
100.08[M+H - C₅H₉O₂]⁺101 Da (Boc group)Cleavage of the entire Boc protecting group.
82.08[C₆H₁₀N]⁺115 DaCleavage of the carbamate group, resulting in the protonated hex-5-yn-1-amine.
57.07[C₄H₉]⁺140 DaFormation of the tert-butyl cation.[1]
41.04[C₃H₅]⁺156 DaPropargyl cation resulting from cleavage of the alkyne chain.

Experimental Protocol: Analysis by ESI-LC-MS

This section details a general protocol for the analysis of this compound using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to create a series of working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL) using the initial mobile phase composition as the diluent.

  • Sample Matrix: For analysis of the compound in a complex matrix (e.g., plasma, cell lysate), perform a protein precipitation or liquid-liquid extraction. A common method involves adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging to pellet precipitated proteins, and analyzing the supernatant.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Scan Range: m/z 50-500 for full scan analysis.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Collision Energy: For MS/MS (tandem mass spectrometry), use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the precursor ion ([M+H]⁺ at m/z 198.14).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Solution Working Working Solutions Standard->Working LC Liquid Chromatography (C18 Separation) Working->LC Extraction Matrix Extraction Extraction->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Mass Analyzer (Full Scan & MS/MS) ESI->MS Processing Data Processing (Peak Integration) MS->Processing Analysis Data Analysis (Fragmentation Pattern) Processing->Analysis Report Reporting Analysis->Report

Caption: General workflow for LC-MS analysis of small molecules.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical protocol for its analysis. Researchers can adapt these methodologies to suit their specific instrumentation and experimental objectives.

References

Infrared Spectroscopy of Tert-butyl hex-5-yn-1-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of tert-butyl hex-5-yn-1-ylcarbamate. The unique molecular structure of this compound, featuring both a tert-butoxycarbonyl (Boc) protecting group and a terminal alkyne, gives rise to a characteristic infrared spectrum. Understanding these spectral features is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Core Functional Group Analysis

The infrared spectrum of this compound is dominated by the vibrational modes of its two primary functional groups: the carbamate and the terminal alkyne.

1. Carbamate Group (N-Boc): The N-Boc group is a common amine protecting group in organic synthesis. Its presence is readily identified by several characteristic absorption bands:

  • N-H Stretching: A moderate to strong, sharp absorption band is expected in the region of 3450-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary carbamate.[1][2][3] The exact position can be influenced by hydrogen bonding.

  • C=O Stretching: A very strong and distinct absorption band, characteristic of the carbonyl group in carbamates, appears in the range of 1725-1680 cm⁻¹.[1][2][4][5] This is often one of the most intense peaks in the spectrum.

  • C-O Stretching: The carbamate also exhibits C-O stretching vibrations, which typically appear in the fingerprint region, often around 1250 cm⁻¹ and 1160 cm⁻¹.[2]

2. Terminal Alkyne Group: The terminal alkyne provides two highly characteristic and diagnostic peaks:

  • ≡C-H Stretching: A sharp, strong absorption band typically appears around 3300 cm⁻¹.[6][7][8][9][10] This peak is a clear indicator of a terminal alkyne.

  • C≡C Stretching: A weak to medium, sharp absorption is found in the 2150-2100 cm⁻¹ region.[6][7][8][9][10] While sometimes weak, its presence in this relatively uncongested region of the spectrum is highly diagnostic.[6]

Data Presentation: Characteristic Infrared Absorption Frequencies

The following table summarizes the expected quantitative data for the key vibrational modes of this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
CarbamateN-H Stretch3450 - 3250Medium to Strong, Sharp
CarbamateC=O Stretch1725 - 1680Strong
CarbamateC-O Stretch1260 - 1240Strong
CarbamateC-O Stretch1170 - 1150Strong
Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
Terminal AlkyneC≡C Stretch2150 - 2100Weak to Medium, Sharp
AlkylC-H Stretch3000 - 2850Medium to Strong

Experimental Protocols

A standard method for obtaining a high-quality IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • FTIR Spectrometer with a diamond ATR accessory

  • Sample of this compound

  • Spatula

  • Cleaning solvent (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.

    • Perform a background scan to acquire the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[1]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of interest.

  • Cleaning:

    • After analysis, raise the pressure arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal thoroughly with a solvent-dampened, lint-free wipe.

An alternative method for solid samples is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[11]

Mandatory Visualization

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample Solid Sample Apply_Sample Apply Sample to Crystal Sample->Apply_Sample ATR_Crystal Clean ATR Crystal Background_Scan Collect Background Spectrum ATR_Crystal->Background_Scan Sample_Scan Collect Sample Spectrum Apply_Sample->Sample_Scan Process_Spectrum Ratio Sample/Background Background_Scan->Process_Spectrum Sample_Scan->Process_Spectrum Final_Spectrum Generate IR Spectrum Process_Spectrum->Final_Spectrum Peak_Identification Identify Characteristic Peaks Final_Spectrum->Peak_Identification Structural_Elucidation Structural Elucidation Peak_Identification->Structural_Elucidation

Caption: Workflow for Infrared Spectroscopy Analysis.

This guide provides a foundational understanding of the key infrared spectral features of this compound. For more detailed analysis, comparison with spectra of analogous compounds and computational modeling can be employed.

References

An In-depth Technical Guide to Tert-butyl hex-5-yn-1-ylcarbamate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl hex-5-yn-1-ylcarbamate is a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, stability, and key applications, with a focus on experimental protocols and logical workflows relevant to its use.

Chemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 151978-58-4[1][2][3][4]
Molecular Formula C₁₁H₁₉NO₂[1][2][3]
Molecular Weight 197.27 g/mol [1][2]
Physical Form Liquid[4]
Boiling Point Data not available
Melting Point Data not available[1]
Density Data not available[1]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[5]

Stability and Storage

The stability of this compound is dictated by its two primary functional groups: the N-Boc protecting group and the terminal alkyne.

  • N-Boc Group Stability : The tert-butoxycarbonyl (Boc) protecting group is known to be stable under a variety of conditions, including exposure to heat, bases, and oxidizing agents.[6] However, it is readily cleaved under acidic conditions, such as treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This lability in the presence of acid is a key feature for its removal during synthetic sequences.

  • Terminal Alkyne Stability and Reactivity : Terminal alkynes are generally stable but possess high reactivity, making them valuable for a range of chemical transformations.[8] They are particularly susceptible to reactions with soft nucleophiles. For instance, terminal alkynes have been shown to react with the active-site cysteine residues of some proteases.[9] The high electron density of the sp-hybridized carbons makes them excellent partners in metal-catalyzed reactions.[8]

  • Storage Conditions : For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures are either room temperature or refrigerated at 2-8°C.[4]

Synthesis

General Experimental Protocol: N-Boc Protection of an Amine

This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine, which can be considered a representative synthesis for this compound starting from hex-5-yn-1-amine.

Materials:

  • Primary amine (e.g., hex-5-yn-1-amine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Optional: Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) if starting from an amine salt.

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the primary amine (1 equivalent) in the chosen anhydrous solvent in a reaction vessel.

  • Add di-tert-butyl dicarbonate (1.05-1.2 equivalents) to the solution.

  • If starting with an amine salt, add the base (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Hex-5-yn-1-amine Hex-5-yn-1-amine Dissolve_Amine Dissolve Hex-5-yn-1-amine in anhydrous solvent Hex-5-yn-1-amine->Dissolve_Amine Boc2O Boc2O Add_Boc2O Add Di-tert-butyl dicarbonate Boc2O->Add_Boc2O Stir Stir at Room Temperature Add_Boc2O->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: General workflow for the synthesis of this compound.

Applications in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. The terminal alkyne allows for its conjugation to another molecule, often a ligand for an E3 ubiquitin ligase or a target protein, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the click chemistry reaction between an azide-functionalized molecule and this compound.

Materials:

  • This compound

  • Azide-containing molecule (e.g., an E3 ligase ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another copper-chelating ligand (optional, but recommended for biological applications)

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the azide-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • In another tube, prepare a solution of copper(II) sulfate in water. If using a ligand like THPTA, pre-mix the copper sulfate and ligand solutions.

  • Add the copper sulfate solution (and ligand, if used) to the reaction mixture containing the azide and alkyne. Typically, 1-10 mol% of copper is used.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-20 mol%).

  • Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product can be isolated by extraction and purified by chromatography.

PROTAC Synthesis and Mechanism of Action:

G cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action Linker This compound Click_Reaction CuAAC (Click Chemistry) Linker->Click_Reaction E3_Ligand E3 Ligase Ligand (with azide) E3_Ligand->Click_Reaction PROTAC_Intermediate Linker-E3 Ligand Conjugate Click_Reaction->PROTAC_Intermediate PROTAC PROTAC PROTAC_Intermediate->PROTAC Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: The role of the linker in PROTAC synthesis and the subsequent mechanism of action.

Safety Information

While specific toxicology data for this compound is not widely available, general precautions for handling carbamates and terminal alkynes should be followed. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile chemical tool for researchers in drug discovery and chemical biology. Its orthogonal functionalities, a stable yet readily cleavable Boc-protected amine and a reactive terminal alkyne, make it an ideal linker for the construction of complex molecules like PROTACs. Understanding its chemical properties, stability, and reactivity is crucial for its effective application in the synthesis of novel therapeutics.

References

An In-depth Technical Guide to the Solubility of Tert-butyl hex-5-yn-1-ylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl hex-5-yn-1-ylcarbamate, a bifunctional molecule of interest in synthetic chemistry and drug discovery. Understanding its solubility in common organic solvents is paramount for its effective use in reaction design, purification, and formulation.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the foundational principles of its expected solubility based on its structural features and provides detailed experimental protocols for its determination.

Core Concepts in Solubility

The solubility of this compound is dictated by its molecular structure, which contains both nonpolar and polar functionalities. The hexynyl chain and the tert-butyl group contribute to its nonpolar character, suggesting solubility in nonpolar organic solvents. The carbamate group, however, introduces polarity and the potential for hydrogen bonding, which may impart solubility in more polar organic solvents.

Based on the general solubility of structurally related compounds like tert-butyl carbamate, which is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water, a similar trend can be anticipated for this compound.

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents must be determined experimentally. The following table provides a template for recording such data. Researchers are encouraged to populate this table using the experimental protocols outlined in this guide.

SolventChemical FormulaPolarity IndexSolubility at 25°C (mg/mL)Notes
Dichloromethane (DCM)CH₂Cl₂3.1To be determinedExpected to be a good solvent.
ChloroformCHCl₃4.1To be determinedExpected to be a good solvent.
MethanolCH₃OH5.1To be determinedExpected to be a good solvent.
EthanolC₂H₅OH4.3To be determined
IsopropanolC₃H₈O3.9To be determined
Acetonitrile (ACN)C₂H₃N5.8To be determined
Tetrahydrofuran (THF)C₄H₈O4.0To be determined
Ethyl AcetateC₄H₈O₂4.4To be determined
AcetoneC₃H₆O5.1To be determined
TolueneC₇H₈2.4To be determined
HexanesC₆H₁₄0.1To be determinedExpected to have lower solubility.
Diethyl EtherC₄H₁₀O2.8To be determined
Dimethylformamide (DMF)C₃H₇NO6.4To be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2To be determinedA good solvent for many organic compounds.
WaterH₂O10.2To be determinedExpected to be poorly soluble.

Experimental Protocols

To ensure accurate and reproducible solubility data, standardized experimental procedures are crucial. Below are detailed protocols for both qualitative and quantitative solubility assessments.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (see table above)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the saturation solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • High-purity organic solvents

  • Scintillation vials or other sealable containers

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.

  • Accurately add a known volume of the selected solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or GC.

  • Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

experimental_workflow start Start: Obtain Pure This compound qual_sol Qualitative Solubility Screening start->qual_sol select_solvents Select Solvents for Quantitative Analysis qual_sol->select_solvents Based on initial observations shake_flask Quantitative Solubility Assay (Shake-Flask Method) select_solvents->shake_flask equilibration Equilibration (24-48h at 25°C) shake_flask->equilibration sampling Sampling and Filtration of Supernatant equilibration->sampling analysis Concentration Analysis (e.g., HPLC, GC) sampling->analysis data_table Populate Quantitative Solubility Data Table analysis->data_table end End: Solubility Profile Established data_table->end

Workflow for determining the solubility of an organic compound.

Technical Guide: Tert-butyl hex-5-yn-1-ylcarbamate (CAS 151978-58-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hex-5-yn-1-ylcarbamate, with a CAS number of 151978-58-4, is a bifunctional molecule increasingly recognized for its critical role in the development of targeted therapeutics. Its structure, featuring a terminal alkyne and a Boc-protected amine, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of drugs that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

PropertyValueSource
CAS Number 151978-58-4[1]
Molecular Formula C₁₁H₁₉NO₂[1]
Molecular Weight 197.27 g/mol [1]
IUPAC Name This compound[1]
Physical Form Liquid[1]
Storage Temperature 2-8°C, sealed in a dry environment[1]

Note: Detailed experimental data such as boiling point, density, and solubility are not consistently reported. Spectroscopic data (¹H and ¹³C NMR) for this specific compound is not publicly available. Researchers should perform their own characterization upon synthesis or purchase.

Synthesis and Experimental Protocols

This compound can be synthesized through the protection of the amino group of 6-aminohex-1-yne. A general procedure for the Boc protection of a primary amine is outlined below.

General Protocol for Boc Protection of an Amine:

Materials:

  • 6-Aminohex-1-yne

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture with water)

Procedure:

  • Dissolve 6-aminohex-1-yne in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) to the reaction mixture at room temperature or cooled in an ice bath.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup. This typically involves washing the organic layer with water, a dilute acidic solution (e.g., 1M HCl) to remove excess base and unreacted amine, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. The terminal alkyne group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with an azide-functionalized molecule. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically via an amide bond formation.

A key example of its use is in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) degraders, as described in patent literature.[2] CDK2 is a protein involved in cell cycle regulation and is a target in cancer therapy.

Experimental Workflow for PROTAC Synthesis using this compound:

The synthesis of a PROTAC using this linker generally follows a multi-step sequence. The following is a representative workflow.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound S1 Click Chemistry (CuAAC) (Linker + E3 Ligase Ligand) A->S1 Alkyne B Azide-functionalized E3 Ligase Ligand B->S1 Azide C Target Protein Ligand (e.g., for CDK2) S3 Amide Coupling (e.g., HATU, DIPEA) C->S3 Carboxylic Acid S2 Boc Deprotection (TFA or HCl) S1->S2 S2->S3 Free Amine P Final PROTAC Molecule (CDK2 Degrader) S3->P

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

The following diagram illustrates the mechanism of action for a PROTAC, such as a CDK2 degrader synthesized using this compound.

PROTAC_Mechanism cluster_components Molecular Components cluster_process Degradation Pathway PROTAC PROTAC (CDK2 Degrader) Ternary_Complex Ternary Complex Formation (PROTAC + Target + E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., CDK2) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or may be harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature allows for the modular and efficient synthesis of PROTACs, enabling the development of novel therapeutics against a wide range of challenging disease targets. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in importance.

References

The Strategic Importance of the Terminal Alkyne in Tert-butyl hex-5-yn-1-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hex-5-yn-1-ylcarbamate is a bifunctional molecule of significant interest in contemporary drug discovery and chemical biology. Its structure, featuring a terminal alkyne and a Boc-protected amine, makes it a versatile building block, particularly in the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). The terminal alkyne moiety is the cornerstone of its utility, offering a reactive handle for a variety of highly efficient and specific chemical transformations. This technical guide provides an in-depth exploration of the role of the terminal alkyne in this compound, detailing its synthesis, key reactions, and applications, with a focus on its implementation in the development of novel therapeutics.

The Pivotal Role of the Terminal Alkyne

The terminal alkyne in this compound is a versatile functional group that imparts several key functionalities, making it an invaluable tool in medicinal chemistry and drug development. Its primary roles can be categorized as follows:

  • A Bioorthogonal Chemical Handle: The terminal alkyne is a key player in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of the alkyne-containing molecule to another molecule bearing an azide group, even in complex biological environments. This bioorthogonality is crucial for applications such as labeling and tracking of biomolecules.[1][2]

  • A Versatile Partner in Cross-Coupling Reactions: The terminal alkyne readily participates in various transition metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. This reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide, providing a powerful method for constructing complex molecular scaffolds.

  • A Precursor for Further Functionalization: The carbon-carbon triple bond can be further modified through various chemical transformations, including hydrogenation to alkenes or alkanes, hydration to ketones, and other addition reactions, offering pathways to a diverse range of molecular structures.

Application in PROTACs

The most significant application of this compound is as a linker or a component of a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The terminal alkyne of this compound serves as a convenient attachment point for one of the two ligands of the PROTAC, typically through a CuAAC reaction with an azide-functionalized ligand. The Boc-protected amine on the other end of the molecule can be deprotected to reveal a primary amine, which can then be coupled to the second ligand, thus forming the complete PROTAC molecule. The length and chemical nature of the linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Data Presentation

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc protection of the commercially available 5-hexyn-1-amine.

Reactant Reagent Solvent Yield Reference
5-hexyn-1-amineDi-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA)Dichloromethane (DCM)>95% (Typical)General Procedure[3]
Spectroscopic Data
Spectroscopy Characteristic Peaks/Signals
¹H NMR ~3.1 ppm (t, 2H, -CH₂-NHBoc), ~2.2 ppm (td, 2H, -CH₂-C≡CH), ~1.95 ppm (t, 1H, -C≡CH), ~1.5 ppm (m, 4H, -CH₂-CH₂-), 1.45 ppm (s, 9H, -C(CH₃)₃)
¹³C NMR ~156 ppm (C=O), ~84 ppm (-C≡CH), ~69 ppm (-C≡CH), ~79 ppm (-C(CH₃)₃), ~40 ppm (-CH₂-NHBoc), ~28.5 ppm (-C(CH₃)₃), ~28 ppm, ~26 ppm, ~18 ppm (alkyl chain carbons)
IR (Infrared) ~3300 cm⁻¹ (alkyne C-H stretch), ~2120 cm⁻¹ (alkyne C≡C stretch), ~1690 cm⁻¹ (carbamate C=O stretch), ~3400 cm⁻¹ (N-H stretch)
Biological Activity of PROTACs with Alkyne-Containing Linkers

The following table presents representative data for the degradation of the BRD4 protein by PROTACs utilizing alkyne-containing linkers, demonstrating the utility of this chemical motif. The DC₅₀ value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ represents the maximum percentage of degradation achieved.

PROTAC Target E3 Ligase Ligand Linker Type DC₅₀ (nM) Dₘₐₓ (%) Reference
Example 1BRD4Pomalidomide (CRBN)PEG-Alkyne<10>90[4]
Example 2BRD4VHL ligandAlkyne-based18>90[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the Boc protection of 5-hexyn-1-amine.

Materials:

  • 5-hexyn-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of 5-hexyn-1-amine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This general protocol outlines the "click" reaction between an alkyne and an azide.

Materials:

  • This compound (or other terminal alkyne)

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to obtain the 1,4-disubstituted 1,2,3-triazole product.

Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

Materials:

  • This compound (or other terminal alkyne)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or another suitable amine base

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Add the anhydrous solvent and the amine base (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the coupled product.

Mandatory Visualizations

Synthesis_of_Tert_butyl_hex_5_yn_1_ylcarbamate cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 5-hexyn-1-amine 5-hexyn-1-amine product This compound 5-hexyn-1-amine->product Boc Protection Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->product TEA Triethylamine (TEA) Boc Protection Boc Protection TEA->Boc Protection DCM Dichloromethane (DCM) DCM->Boc Protection

Caption: Synthesis of this compound.

PROTAC_Synthesis_Workflow cluster_building_blocks Building Blocks cluster_reactions Key Reactions cluster_final_product Final Product alkyne_linker This compound click_reaction CuAAC (Click Chemistry) alkyne_linker->click_reaction ligand1_azide Ligand 1 (Azide-functionalized) ligand1_azide->click_reaction ligand2 Ligand 2 amide_coupling Amide Coupling ligand2->amide_coupling deprotection Boc Deprotection click_reaction->deprotection Intermediate deprotection->amide_coupling PROTAC PROTAC amide_coupling->PROTAC

Caption: PROTAC Synthesis Workflow.

Terminal_Alkyne_Reactions cluster_reactions Key Coupling Reactions cluster_products Products terminal_alkyne Terminal Alkyne (in this compound) cuaac CuAAC (Click Chemistry) + R-N₃ terminal_alkyne->cuaac sonogashira Sonogashira Coupling + R-X (Aryl/Vinyl Halide) terminal_alkyne->sonogashira triazole 1,2,3-Triazole Linkage cuaac->triazole disubstituted_alkyne Disubstituted Alkyne sonogashira->disubstituted_alkyne

Caption: Key Reactions of the Terminal Alkyne.

References

The Boc-Protection Strategy in the Synthesis of Tert-butyl hex-5-yn-1-ylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialized chemical entities is a cornerstone of modern drug discovery and development. Among the vast array of protective group strategies, the use of the tert-butoxycarbonyl (Boc) group for the protection of primary amines is a widely adopted and robust method. This technical guide provides a comprehensive overview of the Boc-protection strategy as it pertains to the synthesis of Tert-butyl hex-5-yn-1-ylcarbamate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail the underlying chemical principles, provide explicit experimental protocols, and present quantitative data in a clear, accessible format.

Core Principles of the Boc-Protection Strategy

The primary objective of the Boc-protection strategy is to reversibly render a primary amine non-nucleophilic, thereby preventing it from participating in undesired side reactions during subsequent synthetic steps. The Boc group is favored due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.

The protection of the primary amine of 5-hexyn-1-amine with Di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the stable N-tert-butoxycarbonyl derivative (the desired product), along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas helps to drive the reaction to completion.

Synthesis of this compound: Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for the Boc-protection of primary amines.

Materials:

  • 5-hexyn-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 0.1 N aqueous Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hexyn-1-amine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Base Addition: To the solution, add triethylamine (1.5 equivalents) or sodium bicarbonate (1.5 equivalents).

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Add saturated aqueous sodium bicarbonate solution to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate or tert-butyl methyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data Summary:

The following table summarizes representative quantitative data for the synthesis of Boc-protected amines, including an expected yield for this compound based on similar reactions.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar EquivalentsTypical Yield (%)
5-hexyn-1-amineC₆H₁₁N97.161.0-
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.0-
TriethylamineC₆H₁₅N101.191.5-
This compoundC₁₁H₁₉NO₂197.27-~89

Role in Drug Development: A PROTAC Linker

This compound serves as a crucial bifunctional linker in the synthesis of PROTACs, a novel class of therapeutic agents. PROTACs function by recruiting a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound molecule possesses two key functionalities for this purpose:

  • Boc-protected amine: This group provides a latent attachment point. Following deprotection under acidic conditions, the resulting primary amine can be coupled to a ligand that binds to an E3 ubiquitin ligase (e.g., derivatives of thalidomide or VHL ligands).

  • Terminal alkyne: The alkyne moiety is a versatile functional group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a ligand that specifically binds to the target protein.

The following diagrams illustrate the logical workflow of Boc-protection and the subsequent synthesis of a PROTAC using this compound.

Boc_Protection_Workflow cluster_0 Boc-Protection of 5-hexyn-1-amine cluster_1 Work-up & Purification 5-hexyn-1-amine 5-hexyn-1-amine Reaction_Mixture Reaction_Mixture 5-hexyn-1-amine->Reaction_Mixture  (1.0 eq) Aqueous_Workup Aqueous_Workup Reaction_Mixture->Aqueous_Workup  Stir overnight (Boc)2O (Boc)2O (Boc)2O->Reaction_Mixture  (1.0 eq) Base Base Base->Reaction_Mixture  (1.5 eq) Solvent Solvent Solvent->Reaction_Mixture  (THF) Column_Chromatography Column_Chromatography Aqueous_Workup->Column_Chromatography  Extraction Final_Product Tert-butyl hex-5-yn-1-ylcarbamate Column_Chromatography->Final_Product  Purification

Caption: Workflow for the Boc-protection of 5-hexyn-1-amine.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker Tert-butyl hex-5-yn-1-ylcarbamate Deprotection Boc Deprotection (Acidic Conditions) Boc_Linker->Deprotection Amine_Linker H2N-(CH2)4-C≡CH (Amine-Alkyne Linker) Deprotection->Amine_Linker Coupling1 Amide Coupling Amine_Linker->Coupling1 Linker_E3 Linker-E3 Ligase Conjugate Coupling1->Linker_E3 E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Ligand->Coupling1 Click_Chemistry Click Chemistry (CuAAC) Linker_E3->Click_Chemistry PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC POI_Ligand Target Protein Ligand (with azide group) POI_Ligand->Click_Chemistry

Caption: General workflow for PROTAC synthesis.

Conclusion

The Boc-protection strategy is an indispensable tool in the synthesis of complex molecules for drug discovery. Its application in the preparation of this compound provides a reliable and efficient route to a key building block for the construction of PROTACs. A thorough understanding of the reaction mechanism, optimization of experimental conditions, and appropriate purification techniques are paramount for achieving high yields and purity, ultimately enabling the advancement of novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl hex-5-yn-1-ylcarbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the elimination of target proteins, offering a significant advantage over traditional inhibitors.[3]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] Tert-butyl hex-5-yn-1-ylcarbamate is a versatile bifunctional linker precursor that incorporates a terminal alkyne and a Boc-protected amine. The terminal alkyne functionality makes it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and widely used method for PROTAC synthesis.[5] The Boc-protected amine allows for orthogonal, stepwise synthesis, providing a controlled approach to the construction of the final PROTAC molecule.

This document provides detailed application notes and protocols for the synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established cancer target, using this compound as a key linker component.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes such as c-MYC.[6] By inducing the degradation of BRD4, PROTACs can effectively suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[7]

PROTAC_BRD4_Pathway cluster_0 PROTAC Action cluster_1 Downstream Effects PROTAC BRD4-targeting PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMYC c-MYC Gene E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Transcription_Suppression Suppression of c-MYC Transcription Degradation->Transcription_Suppression Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Suppression->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Suppression->Apoptosis

PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow

The synthesis and evaluation of a PROTAC using this compound follows a logical workflow, from the preparation of precursor molecules to the biological assessment of the final compound.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Start Materials JQ1_alkyne Synthesis of JQ1-Alkyne start->JQ1_alkyne Pom_azide Synthesis of Pomalidomide-Azide start->Pom_azide Linker_amine Boc Deprotection of This compound start->Linker_amine Linker_JQ1 Amide Coupling: Linker + JQ1-Alkyne JQ1_alkyne->Linker_JQ1 PROTAC CuAAC 'Click' Reaction: Linker-JQ1 + Pom-Azide Pom_azide->PROTAC Linker_amine->Linker_JQ1 Linker_JQ1->PROTAC Purification Purification (HPLC) PROTAC->Purification Western_Blot Western Blot (BRD4 Degradation) Purification->Western_Blot Cell_Viability Cell Viability Assay Purification->Cell_Viability DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

General workflow for PROTAC synthesis and evaluation.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table presents data for BRD4-targeting PROTACs with different linker types to provide a comparative context for a PROTAC synthesized with a C6 alkyne linker.

PROTAC NameE3 Ligase LigandWarheadLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Hypothetical PROTAC-C6-Alkyne PomalidomideJQ16-carbon alkyneExpected in low nM range>9022Rv1N/A
dBET1ThalidomideJQ1PEG-based4.3>9522Rv1[8]
ARV-825PomalidomideOTX015PEG-based<1>90Burkitt's Lymphoma[9]
MZ1VHLJQ1Alkyl-ether23>90H838[10]

Note: Specific DC50 and Dmax values for a BRD4-targeting PROTAC utilizing a linker derived directly from this compound are not available in the cited literature. The expected values are based on trends observed for PROTACs with similar length alkyl/alkyne linkers.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-Azide (E3 Ligase Ligand)

This protocol describes the synthesis of an azide-functionalized pomalidomide, which will be used in the final "click" reaction.

  • Materials: Pomalidomide, 1,5-dibromopentane, potassium carbonate (K₂CO₃), sodium azide (NaN₃), N,N-Dimethylformamide (DMF), dichloromethane (DCM), sodium sulfate (Na₂SO₄), silica gel.

  • Step 1: Alkylation of Pomalidomide

    • Dissolve pomalidomide (1.0 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and 1,5-dibromopentane (3.0 eq).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Cool to room temperature, dilute with water, and extract with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-(5-bromopentyl)-pomalidomide.[1]

  • Step 2: Azidation

    • Dissolve N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF.

    • Add sodium azide (3.0 eq).

    • Stir the reaction mixture at 60 °C for 6 hours.

    • Cool to room temperature, dilute with water, and extract with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[1]

Protocol 2: Synthesis of JQ1-Alkyne (Warhead)

This protocol outlines the functionalization of the BRD4 inhibitor JQ1 with a terminal alkyne.

  • Materials: (+)-JQ1-carboxylic acid, propargylamine, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), DMF, ethyl acetate.

  • Procedure: Amide Coupling

    • Dissolve (+)-JQ1-carboxylic acid (1.0 eq), propargylamine (1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain alkyne-functionalized JQ1.[2]

Protocol 3: Synthesis of the PROTAC via Boc-Deprotection and CuAAC

This protocol describes the deprotection of this compound and the final "click" reaction to form the PROTAC.

  • Materials: this compound, trifluoroacetic acid (TFA), DCM, JQ1-alkyne (from Protocol 2), pomalidomide-azide (from Protocol 1), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol (t-BuOH), water.

  • Step 1: Boc Deprotection of the Linker

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is typically used directly in the next step.

  • Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • In a reaction vial, dissolve the deprotected linker-amine salt (1.0 eq) and JQ1-alkyne (1.05 eq) in a mixture of t-BuOH and water (1:1).

    • Add pomalidomide-azide (1.1 eq).

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude PROTAC by preparative HPLC to obtain the final product with >95% purity.[2]

Protocol 4: Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.

  • Materials: Cancer cell line (e.g., 22Rv1), cell culture medium, PROTAC stock solution (in DMSO), RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against BRD4, primary antibody against a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, ECL substrate, and an imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies for BRD4 and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the BRD4 signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its terminal alkyne and protected amine functionalities allow for a modular and efficient synthetic strategy, primarily through the robust CuAAC "click" reaction. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of a BRD4-targeting PROTAC. The systematic evaluation of linker length and composition, as highlighted by the comparative data, is crucial for the development of potent and selective protein degraders. These application notes and protocols serve as a foundational resource for researchers in the field of targeted protein degradation, facilitating the rational design and development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Click Chemistry Utilizing Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tert-butyl hex-5-yn-1-ylcarbamate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. This versatile building block is instrumental in bioconjugation, drug discovery, and materials science, enabling the introduction of a functionalizable amino group via a stable triazole linkage.

Introduction to CuAAC with this compound

This compound is a bifunctional molecule featuring a terminal alkyne for participation in click chemistry and a Boc-protected amine. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole by reacting the terminal alkyne of this compound with an azide-functionalized molecule. This reaction is highly efficient, specific, and biocompatible.[1][2] The catalytically active Cu(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[1] The use of a chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can significantly enhance reaction rates and yields by stabilizing the Cu(I) oxidation state.[3]

Following the click reaction, the tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield a primary amine, which can be used for subsequent functionalization.

Data Presentation

Alkyne PartnerAzide PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene2-(4-Azidobutyl)isoindoline-1,3-dioneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)RT4-2485-95[2]
Propargyl alcohol3-azido-7-hydroxycoumarinCu(I)BTTAAAqueous BufferRT0.5>45[4]
Propargyl alcohol3-azido-7-hydroxycoumarinCu(I)THPTAAqueous BufferRT0.5~15[4]
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NoneNeatRT0.08>95[5]
Hex-1-yneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NoneNeatRT3>95[5]

Experimental Protocols

Protocol 1: General CuAAC Reaction in a Biphasic Solvent System

This protocol is suitable for reactions where the substrates have good solubility in a mixture of organic and aqueous solvents.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for improved performance)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide partner (1.1 equivalents) in a 1:1 mixture of t-BuOH and water. If using TBTA, add it at this stage (0.05 equivalents).[3]

  • Catalyst and Reductant Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).[3]

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution to initiate the reaction.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.[3]

Protocol 2: CuAAC Reaction for Bioconjugation in Aqueous Media

This protocol is ideal for water-soluble biomolecules or for applications requiring biocompatible conditions.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, DNA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • DMSO (for dissolving the alkyne)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

    • Prepare a stock solution of THPTA in water (e.g., 500 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).[4]

  • Catalyst Premix: Prepare a premix of CuSO₄ and THPTA by combining the stock solutions to achieve the desired final concentrations (a 1:5 copper-to-ligand ratio is a good starting point).[4]

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified biomolecule solution in the reaction buffer. Add the stock solution of this compound to a final concentration of 1.1 to 1.5 times that of the azide.

  • Reaction Initiation: Add the copper/ligand premix to the reaction tube. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).[4]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).[4]

  • Purification: The resulting bioconjugate can be purified by methods suitable for biomolecules, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.

Protocol 3: Boc-Deprotection of the Triazole Product

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected triazole product

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the Boc-protected triazole in dichloromethane.

  • Deprotection: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v in DCM) at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Work-up: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification may be achieved by crystallization or column chromatography if necessary.

Visualizations

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Alkyne & Azide C Initiate Reaction: Add CuSO₄ & NaAsc A->C B Prepare CuSO₄ & NaAsc Solutions B->C D Stir at Room Temp (Monitor by TLC/LC-MS) C->D E Dilute with Water & Extract D->E F Wash, Dry, Concentrate E->F G Column Chromatography F->G H Pure Triazole Product G->H

Caption: General experimental workflow for a CuAAC reaction.

Caption: Boc-Deprotection of the triazole product to yield a primary amine.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a term coined to describe reactions that are high-yielding, wide in scope, stereospecific, and generate only easily removable byproducts.[1] This powerful ligation method facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2] Its reliability, specificity, and compatibility with a wide range of functional groups and solvents have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][3] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt like CuSO₄ with a reducing agent, most commonly sodium ascorbate.[4]

Featured Reagent: Tert-butyl hex-5-yn-1-ylcarbamate

This compound is a versatile bifunctional linker molecule designed for CuAAC reactions.[5] Its key features include:

  • Terminal Alkyne: The hexynyl group provides a reactive terminal alkyne ready for efficient participation in CuAAC reactions.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group protects a primary amine. After the click reaction, this group can be easily removed under acidic conditions, revealing a primary amine for subsequent functionalization.

  • Flexible Linker: The six-carbon chain provides a flexible spacer, which can be crucial for overcoming steric hindrance and maintaining the biological activity of conjugated molecules.

This structure makes this compound an ideal building block for creating complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.[5][6]

Applications in Drug Discovery and Bioconjugation

The unique properties of CuAAC and linkers like this compound enable numerous applications:

  • Bioconjugation: Attaching probes, such as fluorescent dyes or affinity tags, to proteins, nucleic acids, and other biomolecules for imaging and diagnostic purposes.[1][2] The reaction's bioorthogonality ensures that it proceeds with high specificity in complex biological samples.[3]

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell), and the triazole linkage provides a stable connection until the ADC reaches its destination.[7]

  • PROTAC Synthesis: Assembling PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5] this compound can be "clicked" to one part of the molecule, then deprotected and linked to the second part.

  • Fragment-Based Drug Discovery: Linking small molecular fragments that bind to adjacent sites on a protein target to create a single, high-affinity ligand.[8]

Quantitative Data: Representative Reaction Parameters

The following tables provide typical starting conditions and expected outcomes for CuAAC reactions. Optimal conditions may vary depending on the specific substrates and should be determined empirically.[9][10]

Table 1: Reaction Parameters for Small Molecule Synthesis

Parameter Condition Purpose
Solvent t-BuOH/H₂O (1:1), THF/H₂O, DMSO, DMF Dissolve reactants and facilitate the reaction.[4]
Alkyne:Azide Ratio 1 : 1.1 - 1.2 A slight excess of one reagent ensures complete consumption of the other.[11]
Copper Source CuSO₄·5H₂O (1-5 mol%) Precursor to the active Cu(I) catalyst.[1]
Reducing Agent Sodium Ascorbate (5-10 mol%) Reduces Cu(II) to the catalytically active Cu(I) state.[4]
Ligand (Optional) TBTA (1-5 mol%) Stabilizes Cu(I) and accelerates the reaction in organic solvents.[12]
Temperature Room Temperature Mild conditions are typically sufficient.[13]
Time 1 - 12 hours Reaction is often complete within a few hours.

| Yield | >90% | CuAAC is known for its high efficiency and quantitative yields.[3][14] |

Table 2: Reaction Parameters for Aqueous Bioconjugation

Parameter Condition Purpose
Buffer Phosphate, HEPES (pH 7-8) Maintain physiological pH. Avoid Tris buffer as it can inhibit the catalyst.[11]
Biomolecule Conc. 10 µM - 1 mM Effective even at low concentrations.[4]
Alkyne:Azide Ratio 1 : 2 - 10 An excess of the smaller molecule partner drives the reaction to completion.[15]
Copper Source CuSO₄·5H₂O (50 µM - 250 µM) Final concentration in the reaction mix.[15]
Reducing Agent Sodium Ascorbate (1-5 mM) Freshly prepared solution is crucial for activity.[9]
Ligand THPTA, BTTAA (5:1 ratio to Cu) Water-soluble ligand to accelerate the reaction and protect biomolecules.[3][12]
Additive (Optional) Aminoguanidine (5 mM) Scavenges reactive byproducts of ascorbate oxidation.[16]
Temperature Room Temperature or 37°C Mild conditions preserve biomolecule integrity.[9]
Time 30 min - 4 hours Ligand acceleration allows for rapid conjugation.[7]

| Yield | >85% | Generally high, but can be substrate-dependent. |

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol describes the reaction of this compound with a generic azide in an organic solvent system.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • tert-Butanol (t-BuOH) and deionized water

  • Round-bottom flask or vial with a magnetic stir bar

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve this compound (1.0 equivalent) and the azide partner (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (to a final concentration of 5-10 mol%) followed by the CuSO₄·5H₂O solution (to a final concentration of 1-5 mol%).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: General Procedure for Protein Bioconjugation

This protocol is adapted for conjugating an azide-modified dye to a protein that has been functionalized with this compound.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., PBS, HEPES, pH 7.4)

  • Azide-modified small molecule (e.g., fluorescent dye)

  • Catalyst Premix Components:

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

    • THPTA ligand stock solution (e.g., 50 mM in water)

  • Initiator: Freshly prepared Sodium Ascorbate stock solution (e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation: In a microcentrifuge tube, combine the alkyne-modified protein solution and the azide-modified dye (use a 5-10 fold molar excess of the dye relative to the protein). Adjust the volume with buffer.

  • Catalyst Premix: In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 copper-to-ligand ratio is recommended.[15] For a 100 µL final reaction, you might mix 0.5 µL of 20 mM CuSO₄ and 1 µL of 50 mM THPTA. Let this premix stand for 1-2 minutes.

  • Add Catalyst: Add the copper/ligand premix to the protein/azide solution and mix gently.

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[15] Mix gently by pipetting.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent dye.

  • Purification: Once the reaction is complete, purify the protein conjugate using an appropriate method like dialysis or size-exclusion chromatography to remove excess reagents and the copper catalyst.[1]

Visualizations

CuAAC_Workflow prep 1. Prepare Solutions - Alkyne & Azide in Solvent/Buffer - Fresh NaAsc Solution - CuSO₄/Ligand Premix mix 2. Combine Reactants Add CuSO₄/Ligand premix to Alkyne/Azide solution. Mix gently. prep->mix initiate 3. Initiate Reaction Add fresh Sodium Ascorbate (NaAsc) to start the cycloaddition. mix->initiate incubate 4. Incubate Stir at room temperature. (e.g., 1-4 hours) initiate->incubate monitor 5. Monitor Progress (TLC / LC-MS) incubate->monitor purify 6. Purify Product (Chromatography / Dialysis) monitor->purify

Caption: General experimental workflow for a CuAAC reaction.

PROTAC_Synthesis cluster_start Starting Materials linker Tert-butyl hex-5-yn-1-ylcarbamate step1 Step 1: CuAAC Click Reaction linker->step1 e3_ligand E3 Ligase Ligand (with Azide) e3_ligand->step1 poi_ligand Protein of Interest (POI) Ligand step3 Step 3: Amide Coupling poi_ligand->step3 intermediate Intermediate (Boc-Protected) step1->intermediate step2 Step 2: Boc Deprotection (e.g., TFA) intermediate->step2 amine_intermediate Amine Intermediate step2->amine_intermediate amine_intermediate->step3 protac Final PROTAC Molecule step3->protac

Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Troubleshooting Guide

Low or no product yield is a common issue that can often be resolved through systematic troubleshooting.[9][11]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Cu(I) oxidized to Cu(II) by dissolved oxygen. Sodium ascorbate solution has degraded.Degas all solvents and buffers before use.[10] Always prepare the sodium ascorbate solution fresh before the reaction.[9] Perform the reaction under an inert atmosphere (N₂ or Ar) if possible.
Inhibitory Components: Tris buffer or high concentrations of chelating agents (e.g., EDTA) in the biomolecule solution are sequestering copper.Avoid Tris buffer; use PBS or HEPES instead.[11] Purify the biomolecule via dialysis or a desalting column into a compatible buffer before the reaction.[6]
Poor Reagent Quality: Impurities in the alkyne or azide starting materials.Use high-purity reagents. Consider purifying starting materials if impurities are suspected.[9]
Protein Precipitation / Aggregation Copper-Mediated Damage: Reactive oxygen species (ROS) generated by the catalyst system can damage sensitive biomolecules.Ensure the correct ligand-to-copper ratio is used (at least 5:1 for THPTA). The ligand protects the biomolecule.[15] Add aminoguanidine to scavenge reactive ascorbate byproducts.[16]
Side Reactions Alkyne Homocoupling: Oxidative coupling of the terminal alkyne (Glaser coupling) consumes starting material.This is also caused by oxygen. Ensure proper degassing and the presence of a sufficient concentration of sodium ascorbate to maintain a reducing environment.[11]

References

Application Note: Synthesis of a PROTAC Precursor via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Introduction: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2] The modular nature of PROTACs allows for their assembly using robust and efficient chemical reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is an ideal method for this purpose.[3][4] It facilitates the formation of a stable 1,2,3-triazole linkage between an azide-functionalized E3 ligase ligand and an alkyne-bearing linker, which is attached to a protein of interest (POI) ligand.[1][3]

This application note provides a detailed protocol for the conjugation of Tert-butyl hex-5-yn-1-ylcarbamate, a common alkyne linker, to a generic azide-functionalized E3 ligase ligand. It also covers the subsequent deprotection of the Boc-carbamate to yield a primary amine, which can be used for further functionalization.

Principle of the Method

The synthesis involves a two-step process:

  • CuAAC Reaction: A terminal alkyne on the linker reacts with an azide group on the E3 ligase ligand in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][6] A stabilizing ligand, such as THPTA, is often used to prevent copper oxidation and protect biomolecules.[3][7]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker's terminal amine is removed under acidic conditions, typically using trifluoroacetic acid (TFA).[8][9] This exposes a primary amine for subsequent conjugation to a POI ligand.

Visualized Experimental Workflow

G cluster_0 Step 1: CuAAC Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Purification & Analysis A Prepare Reagents (Alkyne Linker, Azide-Ligand) B Setup Reaction (Solvent, Degas) A->B C Initiate Reaction (Add CuSO4/Ligand, NaAsc) B->C D Monitor & Workup (TLC/LC-MS, Extraction) C->D E Dissolve Conjugate (DCM) D->E Crude Product F Add TFA (0°C to RT) E->F G Quench & Concentrate (Evaporation) F->G H Purify Product (Flash Chromatography/HPLC) G->H Deprotected Crude I Characterize (LC-MS, NMR) H->I

Caption: General workflow for PROTAC precursor synthesis via CuAAC and deprotection.

Experimental Protocols

Materials and Reagents
  • This compound (Alkyne Linker)

  • Azide-functionalized E3 Ligase Ligand (e.g., Azido-Pomalidomide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation: In a reaction vial, dissolve the Azide-functionalized E3 Ligase Ligand (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of t-BuOH and water to a final concentration of 0.1 M.

  • Degassing: Sparge the solution with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a catalyst premix by adding CuSO₄·5H₂O (0.05 equivalents, 5 mol%) and THPTA (0.25 equivalents, 25 mol%) to a small amount of water.

  • Initiation: Add the catalyst premix to the reaction mixture, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate (0.5 equivalents, 50 mol%).[3] The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction: Seal the vial and stir vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected conjugate.

Protocol 2: Boc Group Deprotection
  • Dissolution: Dissolve the crude product from Protocol 1 in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[9]

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[8][9]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[9]

  • Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with DCM two or three times.[9] The resulting product is the TFA salt of the deprotected amine.

Protocol 3: Purification and Characterization
  • Purification: The crude deprotected product can be purified using flash column chromatography on silica gel or by preparative reverse-phase HPLC to achieve high purity (>95%).[10] The choice of method depends on the polarity and stability of the compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques.[2]

    • LC-MS: To confirm the molecular weight of the product.[11]

    • NMR (¹H, ¹³C): To confirm the chemical structure. The appearance of a characteristic triazole proton signal (singlet, δ 7.5-8.5 ppm) in the ¹H NMR spectrum is indicative of a successful CuAAC reaction.[3]

Data Presentation

The following table summarizes representative quantitative data for the synthesis.

EntryReactantEquivalentsReaction TimeYield (%)Purity (HPLC, %)Mass Spec (m/z) [M+H]⁺
1Azido-Pomalidomide + Alkyne Linker1.0 / 1.12 h (CuAAC)85>98%Calculated: X, Found: X
2Boc-Protected Conjugate1.01.5 h (TFA)95>98%Calculated: Y, Found: Y

Reaction Scheme Visualization

ReactionScheme cluster_reactants Reactants cluster_product1 Boc-Protected Intermediate cluster_product2 Final Product Alkyne Tert-butyl hex-5-yn-1-ylcarbamate Plus + Azide Azide-Functionalized E3 Ligase Ligand Intermediate Triazole-Linked Conjugate (Boc-Protected) Azide->Intermediate CuAAC: CuSO4, NaAsc t-BuOH/H2O, RT Final Deprotected PROTAC Precursor (Primary Amine) Intermediate->Final Deprotection: TFA, DCM, RT

Caption: Chemical transformation from reactants to the final deprotected product.

References

Application Notes and Protocols for the Incorporation of Tert-butyl hex-5-yn-1-ylcarbamate into a PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3]

Tert-butyl hex-5-yn-1-ylcarbamate is a versatile building block for PROTAC synthesis. It provides a six-carbon aliphatic chain that can serve as a component of the linker, and its terminal alkyne functionality is ideal for facile and efficient conjugation to azide-functionalized ligands via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4][5] The Boc-protected amine allows for orthogonal, stepwise synthesis, enabling the controlled assembly of the final PROTAC molecule.

This document provides a detailed step-by-step guide to incorporating this compound into a PROTAC, covering synthetic strategies, experimental protocols, and data presentation.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[8]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Synthetic Strategy and Experimental Workflow

The incorporation of this compound into a PROTAC is a modular process. A common and efficient strategy involves a convergent synthesis where the linker is sequentially coupled to the E3 ligase ligand and the POI ligand. The following workflow outlines a general approach.

PROTAC_Synthesis_Workflow Linker_Start Tert-butyl hex-5-yn-1-ylcarbamate Boc_Deprotection Boc Deprotection (TFA, DCM) Linker_Start->Boc_Deprotection E3_Ligand E3 Ligase Ligand-COOH (e.g., Pomalidomide deriv.) Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Amide_Coupling POI_Ligand POI Ligand-N3 (Azide-functionalized warhead) CuAAC CuAAC Click Chemistry (CuSO4, Na-Asc, tBuOH/H2O) POI_Ligand->CuAAC Deprotected_Linker H2N-(CH2)4-C≡CH Deprotected_Linker->Amide_Coupling Intermediate_1 E3 Ligand-Linker-Alkyne Intermediate_1->CuAAC Final_PROTAC Final PROTAC Boc_Deprotection->Deprotected_Linker Amide_Coupling->Intermediate_1 CuAAC->Final_PROTAC

General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales. All manipulations of air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude hex-5-yn-1-amine is often used in the next step without further purification.

Protocol 2: Amide Coupling with an E3 Ligase Ligand

This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials and Reagents:

  • Hex-5-yn-1-amine (from Protocol 1) (1.1 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of hex-5-yn-1-amine in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the E3 Ligand-Linker-Alkyne intermediate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to couple the alkyne-functionalized intermediate with an azide-modified POI ligand.

Materials and Reagents:

  • E3 Ligand-Linker-Alkyne (from Protocol 2) (1.0 eq)

  • Azide-functionalized POI Ligand (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • Dissolve the E3 Ligand-Linker-Alkyne and the azide-functionalized POI Ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and characterization of a hypothetical PROTAC synthesized using the described protocols.

ParameterValueMethod
Synthesis
Yield (Protocol 1)>95% (crude)Gravimetric
Yield (Protocol 2)65%Gravimetric (post-chromatography)
Yield (Protocol 3)58%Gravimetric (post-HPLC)
Characterization
Purity>98%HPLC
Identity ConfirmationConfirmed¹H NMR, ¹³C NMR, HRMS
Biological Activity
Target Protein Binding (IC₅₀)150 nMBiochemical Assay (e.g., TR-FRET)
E3 Ligase Binding (IC₅₀)250 nMBiochemical Assay (e.g., TR-FRET)
Max Degradation (Dₘₐₓ)95%Western Blot / In-Cell Western
Half-maximal Degradation (DC₅₀)50 nMWestern Blot / In-Cell Western

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are critical measures of PROTAC efficacy. The optimal values are highly dependent on the specific target, E3 ligase, and linker combination.

References

PROTAC Design with Alkyne-Functionalized Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2][3][4]

Alkyne-functionalized linkers have gained prominence in PROTAC design due to their versatility, particularly in facilitating the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[5][][] This approach enables the rapid and efficient synthesis of PROTAC libraries with diverse linker lengths and compositions, accelerating the optimization of degrader potency and pharmacokinetic properties.[5][8] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs featuring alkyne-functionalized linkers.

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[9] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[10] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E2_Enzyme E2-Ub E2_Enzyme->Ternary_Complex Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Design Considerations for Alkyne-Functionalized Linkers

The incorporation of an alkyne moiety into the PROTAC linker offers several advantages:

  • Modular Synthesis: Alkyne groups are ideal for "click chemistry," allowing for the late-stage conjugation of the POI ligand and the E3 ligase ligand.[5][][11] This modular approach simplifies the synthesis of PROTAC libraries with varying linker lengths and compositions.[5][8]

  • Rigidity: The linear geometry of the alkyne and the resulting triazole ring (after click chemistry) can introduce a degree of rigidity into the linker.[4][12] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[12][]

  • Chemical Stability: The triazole ring formed via CuAAC is metabolically stable, contributing to the overall stability of the PROTAC molecule.[]

Key parameters to consider when designing alkyne-functionalized linkers include:

  • Linker Length: The optimal linker length is crucial for productive ternary complex formation and is target-dependent.[14][15] A linker that is too short may lead to steric clashes, while a linker that is too long may not effectively bring the POI and E3 ligase into proximity.[14]

  • Linker Composition: The inclusion of polyethylene glycol (PEG) or alkyl chains alongside the alkyne can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][4][]

  • Attachment Point: The point of attachment of the linker to both the POI ligand and the E3 ligase ligand can significantly impact the orientation of the ternary complex and, consequently, the degradation efficiency.[]

Experimental Protocols

The synthesis and evaluation of a PROTAC with an alkyne-functionalized linker involves a multi-step workflow, from chemical synthesis to cellular characterization.

Experimental_Workflow Experimental Workflow for PROTAC Synthesis and Evaluation cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Evaluation S1 Synthesis of Alkyne-Warhead S3 CuAAC Click Reaction S1->S3 S2 Synthesis of Azide-E3 Ligand S2->S3 S4 Purification and Characterization S3->S4 B1 Target Binding Assay (e.g., FP, SPR) S4->B1 B2 Ternary Complex Formation Assay (e.g., TR-FRET) S4->B2 C1 Cell Permeability Assay (e.g., PAMPA) S4->C1 C2 Target Degradation Assay (Western Blot) B2->C2 C3 DC50 and Dmax Determination C2->C3 C4 Cytotoxicity Assay C3->C4

Workflow for PROTAC synthesis and evaluation.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an alkyne-functionalized warhead (POI ligand) with an azide-functionalized E3 ligase ligand.[8][16]

Materials:

  • Alkyne-functionalized warhead

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

  • Dissolve the alkyne-functionalized warhead (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[1][10]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).[17]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate.[18]

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[10][17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[17]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

Protocol 3: Determination of DC₅₀ and Dₘₐₓ

The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are key parameters for evaluating a PROTAC's potency and efficacy.[17][18]

Procedure:

  • Data Collection: Perform a Western blot experiment as described in Protocol 2, using a dose-response of the PROTAC.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control for each PROTAC concentration.

    • Normalize the target protein level to the loading control for each sample.

    • Express the normalized protein levels as a percentage of the vehicle-treated control.

  • Curve Fitting:

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism).[18]

  • Parameter Determination:

    • The DC₅₀ is the concentration of the PROTAC that results in a 50% reduction in the target protein level. This value is derived from the fitted curve.[18]

    • The Dₘₐₓ represents the maximum percentage of protein degradation observed at high concentrations of the PROTAC. It is the lower plateau of the dose-response curve.[18]

Table 1: Representative Degradation Data for a Hypothetical BRD4-Targeting PROTAC

PROTAC Concentration (nM)% BRD4 Remaining (Normalized to Vehicle)
0 (Vehicle)100
0.195
175
1048
10015
100012

From this data, a dose-response curve can be generated to calculate a DC₅₀ of approximately 10 nM and a Dₘₐₓ of around 88%.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound.[19][20]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Donor buffer (e.g., PBS, pH 7.4)

  • Acceptor buffer (e.g., PBS, pH 7.4)

  • PROTAC stock solution

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the lipid solution.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains the acceptor buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) of the PROTAC.

Table 2: Interpreting PAMPA Permeability Results

Permeability (Pe) (10⁻⁶ cm/s)Classification
> 10High
1 - 10Medium
< 1Low

Conclusion

The use of alkyne-functionalized linkers represents a powerful strategy in the design and synthesis of PROTACs. The modularity afforded by click chemistry facilitates the rapid generation and optimization of PROTAC libraries. By carefully considering linker length, composition, and attachment points, and by employing the detailed experimental protocols outlined in this document, researchers can effectively develop potent and cell-permeable PROTACs for therapeutic applications.

References

Application Notes and Protocols for Tert-butyl hex-5-yn-1-ylcarbamate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.

The linker is a critical component of a PROTAC, profoundly influencing the efficacy, selectivity, and physicochemical properties of the molecule. Tert-butyl hex-5-yn-1-ylcarbamate is a versatile linker precursor designed for the modular synthesis of PROTACs. Its key features include a terminal alkyne group, which enables highly efficient and specific conjugation to an azide-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a Boc-protected amine, which can be deprotected to allow for conjugation to either the POI ligand or the E3 ligase ligand.

These application notes provide a detailed framework for the utilization of this compound in the synthesis and evaluation of PROTACs, focusing on a representative example of a BRD4-targeting PROTAC.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (with hexynylcarbamate linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Application: Synthesis of a BRD4-Targeting PROTAC

This section outlines a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key transcriptional regulator implicated in cancer. The synthesis utilizes this compound to link a JQ1-based BRD4 ligand to a pomalidomide-based Cereblon (CRBN) E3 ligase ligand.

Experimental Workflow Overview

The synthesis is a multi-step process involving the functionalization of the individual ligands and their subsequent conjugation using click chemistry.

Synthesis_Workflow A 1. Synthesis of Azide-Functionalized Pomalidomide D 4. CuAAC Click Chemistry Conjugation A->D B 2. Deprotection of This compound C 3. Amide Coupling to JQ1-Carboxylic Acid B->C C->D E 5. Purification and Characterization D->E F Final BRD4-Targeting PROTAC E->F

Figure 2: General workflow for PROTAC synthesis.

Quantitative Data Summary

The efficacy of the synthesized BRD4-targeting PROTAC (BRD4-PROTAC-Hex) is evaluated by its ability to induce the degradation of BRD4 in a cellular context. The key parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTACTarget ProteinE3 Ligase LigandLinker ClassDC50 (nM)Dmax (%)Cell Line
BRD4-PROTAC-Hex BRD4PomalidomideAlkynyl-Carbamate25>95HEK293T
Reference PROTAC 1 BRD4PomalidomidePEG-based15>90HEK293T
Reference PROTAC 2 BRD4VHL LigandAlkyl Chain50>95HEK293T

Note: The data for BRD4-PROTAC-Hex is representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Functionalized JQ1 using this compound

This protocol describes the deprotection of this compound and its subsequent coupling to a JQ1 derivative.

Step 1: Boc Deprotection of this compound

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield hex-5-yn-1-amine, which is typically used in the next step without further purification.

Step 2: Amide Coupling with JQ1-Carboxylic Acid

  • Materials:

    • Hex-5-yn-1-amine (from Step 1)

    • (+)-JQ1-carboxylic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of hex-5-yn-1-amine (1.2 eq) in anhydrous DMF to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to obtain the alkyne-functionalized JQ1.

Protocol 2: Synthesis of Azide-Functionalized Pomalidomide
  • Materials:

    • Pomalidomide

    • 1-Bromo-2-(2-azidoethoxy)ethane

    • Potassium carbonate (K₂CO₃)

    • Anhydrous DMF

  • Procedure:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Add 1-Bromo-2-(2-azidoethoxy)ethane (1.5 eq) to the reaction mixture.

    • Stir the reaction at 60 °C overnight.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the azide-functionalized pomalidomide.

Protocol 3: CuAAC Click Chemistry for Final PROTAC Assembly
  • Materials:

    • Alkyne-functionalized JQ1 (from Protocol 1)

    • Azide-functionalized pomalidomide (from Protocol 2)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of t-BuOH and water, or DMSO and water)

  • Procedure:

    • Dissolve the alkyne-functionalized JQ1 (1.0 eq) and azide-functionalized pomalidomide (1.1 eq) in the chosen solvent system.

    • Degas the solution by bubbling with argon for 15-20 minutes.

    • Add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity (>95%).

Protocol 4: Western Blot for BRD4 Degradation
  • Materials:

    • HEK293T cells

    • Synthesized BRD4-PROTAC-Hex

    • DMSO (vehicle control)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Cell Treatment: Seed HEK293T cells and allow them to adhere overnight. Treat the cells with varying concentrations of BRD4-PROTAC-Hex (e.g., 1 nM to 10 µM) or DMSO for 24 hours.

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein per lane on an SDS-PAGE gel.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Visualize the protein bands using an ECL substrate and an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the BRD4 band intensity to the GAPDH loading control.

      • Calculate the percentage of BRD4 degradation relative to the DMSO control.

Conclusion

This compound is a valuable and versatile linker precursor for the synthesis of PROTACs. Its alkyne functionality provides a reliable handle for click chemistry, enabling the modular and efficient assembly of these complex heterobifunctional molecules. The detailed protocols provided herein offer a solid foundation for researchers to design, synthesize, and characterize novel protein degraders for a wide range of therapeutic targets. Careful optimization of the linker length and composition, along with thorough biological evaluation, are crucial for the development of potent and selective PROTAC-based therapeutics.

Application Notes and Protocols for a BRD4-Targeting PROTAC Utilizing Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis, characterization, and biological evaluation of a hypothetical Proteolysis Targeting Chimera (PROTAC), designated as PROTAC-BrD4-L1 , which targets the Bromodomain-containing protein 4 (BRD4) for degradation. This PROTAC design incorporates Tert-butyl hex-5-yn-1-ylcarbamate as a key component of the linker, enabling a modular "click chemistry" assembly.

Introduction to PROTAC Technology and BRD4 as a Target

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] A PROTAC consists of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins and plays a crucial role in the regulation of gene transcription. Its involvement in the expression of key oncogenes, such as c-Myc, makes it a prime therapeutic target in various cancers.

This document outlines the application of this compound, an alkyne-containing linker, in the synthesis of a BRD4-targeting PROTAC. The alkyne group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][4] This allows for the convergent synthesis of the final PROTAC from two precursor molecules: an azide-functionalized BRD4 ligand and an alkyne-functionalized E3 ligase ligand, the latter being derived from this compound.

Signaling Pathway and Mechanism of Action

PROTACs targeting BRD4 function by inducing its degradation, thereby preventing it from associating with acetylated histones and regulating the transcription of target genes, including oncogenes.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Effect POI BRD4 (Target Protein) Ternary Ternary Complex (BRD4-PROTAC-E3) POI->Ternary Binds to JQ1 warhead PROTAC PROTAC-BrD4-L1 PROTAC->Ternary PROTAC_recycled Recycled PROTAC PROTAC->PROTAC_recycled E3 E3 Ligase (e.g., Cereblon) E3->Ternary Binds to E3 Ligase Ligand Ub_POI Poly-ubiquitinated BRD4 Ternary->Ub_POI Ubiquitination Ternary->PROTAC_recycled Released Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation_Products Peptide Fragments Proteasome->Degradation_Products Degrades BRD4 Transcription Oncogene Transcription (e.g., c-Myc) Degradation_Products->Transcription Inhibition of Cell_Growth Tumor Cell Growth and Proliferation Transcription->Cell_Growth Drives

PROTAC-mediated degradation of BRD4 and its downstream effects.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for the characterization of PROTAC-BrD4-L1 .

Table 1: In Vitro Degradation and Binding Profile

CompoundTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Binding Affinity (Kd, nM) to BRD4
PROTAC-BrD4-L1 BRD4CereblonHEK29315>9550
JQ1 (Warhead)BRD4N/AHEK293N/AN/A30
Pomalidomide (E3 Ligand)N/ACereblonHEK293N/AN/AN/A

Table 2: Cellular Activity

CompoundCell LineTargetIC₅₀ (nM) (Cell Viability)
PROTAC-BrD4-L1 MV4-11 (AML)BRD4 Degradation25
JQ1 (Warhead)MV4-11 (AML)BRD4 Inhibition150

Experimental Protocols

Synthesis of PROTAC-BrD4-L1 via Click Chemistry

This protocol describes a modular synthesis approach where an azide-functionalized JQ1 derivative is coupled with an alkyne-functionalized Cereblon (CRBN) ligand derived from this compound.

Synthesis_Workflow cluster_A Warhead Preparation cluster_B Linker-E3 Ligand Preparation cluster_C Final PROTAC Assembly JQ1 JQ1 JQ1_Azide JQ1-Azide JQ1->JQ1_Azide Functionalization Click_Reaction CuAAC Click Chemistry JQ1_Azide->Click_Reaction Linker_Start Tert-butyl hex-5-yn-1-ylcarbamate Linker_Deprotected Hex-5-yn-1-amine Linker_Start->Linker_Deprotected Boc Deprotection Pomalidomide_Alkyne Pomalidomide-Alkyne Linker_Deprotected->Pomalidomide_Alkyne Amide Coupling Pomalidomide Pomalidomide (CRBN Ligand) Pomalidomide->Pomalidomide_Alkyne Pomalidomide_Alkyne->Click_Reaction Final_PROTAC PROTAC-BrD4-L1 Click_Reaction->Final_PROTAC Purification (HPLC)

Synthetic workflow for PROTAC-BrD4-L1.

Materials:

  • JQ1-azide derivative

  • This compound

  • Pomalidomide derivative with a carboxylic acid handle

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (CuSO₄), Sodium ascorbate

  • Anhydrous DMF, DMSO

Procedure:

  • Preparation of Alkyne-Functionalized Pomalidomide: a. Dissolve this compound in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 2 hours to remove the Boc protecting group. c. Remove solvent under reduced pressure to yield hex-5-yn-1-amine. d. Dissolve the pomalidomide derivative (1.0 eq) in anhydrous DMF. e. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes. f. Add the crude hex-5-yn-1-amine (1.2 eq) to the mixture and stir overnight at room temperature. g. Purify the alkyne-functionalized pomalidomide by flash chromatography.

  • Click Chemistry Reaction: a. Dissolve JQ1-azide (1.0 eq) and the alkyne-functionalized pomalidomide (1.0 eq) in a 3:1 mixture of DMF and water. b. Add sodium ascorbate (0.3 eq) followed by CuSO₄ (0.1 eq). c. Stir the reaction at room temperature for 12-24 hours. d. Monitor reaction completion by LC-MS. e. Purify the final PROTAC-BrD4-L1 by preparative HPLC.

  • Characterization: a. Confirm the structure by ¹H NMR and high-resolution mass spectrometry (HRMS). b. Assess purity (>95%) by analytical HPLC.

Western Blotting for BRD4 Degradation

This protocol quantifies the degradation of BRD4 in cells treated with the PROTAC.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MV4-11 cells) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-BRD4, Anti-Actin) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Densitometry) H->I

Experimental workflow for Western Blotting.

Procedure:

  • Cell Treatment: Seed MV4-11 cells in a 6-well plate. Treat with increasing concentrations of PROTAC-BrD4-L1 (e.g., 1 nM to 10 µM) and a DMSO vehicle control for 24 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: a. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Repeat the process for a loading control protein (e.g., β-actin).

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the DMSO control. Plot the data to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay measures the effect of BRD4 degradation on cell proliferation.

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of PROTAC-BrD4-L1 to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8).

  • Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols: Amide Bond Formation with Deprotected Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of amides utilizing hex-5-yn-1-amine, obtained from the deprotection of tert-butyl hex-5-yn-1-ylcarbamate. The terminal alkyne functionality of this amine makes it a valuable building block for the introduction of a reactive handle for subsequent modifications, such as click chemistry.

These protocols focus on the widely used and efficient coupling method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This combination facilitates the formation of a stable amide bond between the primary amine and a carboxylic acid.[1][2] Additionally, a standard protocol for the acidic deprotection of the tert-butyloxycarbonyl (Boc) protecting group is provided.

Key Applications

  • Drug Discovery: Synthesis of novel small molecules and peptide analogs containing a terminal alkyne for further functionalization.

  • Bioconjugation: Preparation of linkers and probes for attaching to biomolecules.

  • Materials Science: Development of functionalized polymers and materials.

Data Presentation

The following table summarizes typical quantitative data for the deprotection and subsequent amide coupling reactions. The yields and purity are representative and may vary depending on the specific carboxylic acid used.

StepReactant AReactant BProductTypical Yield (%)Purity (%)Analytical Method
Boc Deprotection This compoundTrifluoroacetic acid (TFA)hex-5-yn-1-amine trifluoroacetate salt>95>98NMR, LC-MS
Amide Coupling hex-5-yn-1-amine trifluoroacetate saltCarboxylic Acid (R-COOH)N-(hex-5-yn-1-yl)amide (R-CONH-(CH₂)₄-C≡CH)70-90>95NMR, LC-MS, HPLC

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine, hex-5-yn-1-amine, as its trifluoroacetate salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • The resulting residue, hex-5-yn-1-amine trifluoroacetate salt, is typically a viscous oil or solid and can be used in the next step without further purification.

Protocol 2: Amide Bond Formation using EDC and NHS

This protocol details the coupling of the deprotected hex-5-yn-1-amine with a generic carboxylic acid.

Materials:

  • hex-5-yn-1-amine trifluoroacetate salt

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming the NHS ester.

  • In a separate flask, dissolve the hex-5-yn-1-amine trifluoroacetate salt (1.1 eq) in anhydrous DMF or DCM.

  • Add a tertiary amine base such as DIPEA or TEA (2.5 eq) to the amine solution to neutralize the trifluoroacetate salt and facilitate the coupling reaction.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterize the final product using NMR and Mass Spectrometry.

Visualizations

experimental_workflow cluster_deprotection Protocol 1: Boc Deprotection cluster_coupling Protocol 2: Amide Coupling start Start: This compound deprotection Treat with TFA in DCM start->deprotection evaporation1 Solvent Evaporation deprotection->evaporation1 amine_salt Product: hex-5-yn-1-amine trifluoroacetate salt evaporation1->amine_salt coupling Couple with hex-5-yn-1-amine amine_salt->coupling carboxylic_acid Carboxylic Acid (R-COOH) activation Activate with EDC/NHS carboxylic_acid->activation activated_ester Activated NHS Ester activation->activated_ester activated_ester->coupling workup Aqueous Workup coupling->workup purification Silica Gel Chromatography workup->purification final_product Final Product: N-(hex-5-yn-1-yl)amide purification->final_product

Caption: Overall experimental workflow from Boc deprotection to the final amide product.

reaction_mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation RCOOH R-COOH Carboxylic Acid o_acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->o_acylisourea + EDC EDC EDC NHS_ester NHS Ester (More Stable) o_acylisourea->NHS_ester + NHS NHS NHS amide R-CONH-R' Final Amide NHS_ester->amide + Amine amine H₂N-R' hex-5-yn-1-amine

Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Solid-Phase Synthesis

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's native protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][5] This catalytic mechanism offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."

Solid-phase synthesis provides a streamlined and efficient methodology for the rapid assembly of PROTAC libraries.[1][6] This approach, which involves the immobilization of a synthesis component onto a solid support resin, simplifies purification by allowing for the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents being easily washed away.[7]

This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing Tert-butyl hex-5-yn-1-ylcarbamate, a versatile linker building block featuring a terminal alkyne for "click chemistry" applications and a Boc-protected amine for straightforward coupling to a solid support or other synthesis intermediates.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Poly-ubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Degraded Degraded Protein Fragments Proteasome->Degraded Degrades

PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC using this compound generally follows a multi-step process. An E3 ligase ligand is first immobilized on a solid support resin. The Boc-protected linker is then deprotected and coupled to the resin-bound E3 ligase ligand. Subsequently, an azide-functionalized ligand for the protein of interest is attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Finally, the completed PROTAC is cleaved from the resin and purified.

SPPS_Workflow cluster_workflow Solid-Phase Synthesis Workflow Start Start: Resin Step1 1. E3 Ligase Ligand Immobilization Start->Step1 Step3 3. Linker Coupling Step1->Step3 Step2 2. Boc Deprotection of This compound Step2->Step3 Step4 4. On-Resin CuAAC (Click Chemistry) Step3->Step4 Step5 5. Cleavage from Resin Step4->Step5 Step6 6. Purification Step5->Step6 End Final PROTAC Step6->End

General workflow for solid-phase PROTAC synthesis.

Data Presentation: Quantitative Analysis of Synthesized PROTACs

The following table summarizes representative quantitative data for the solid-phase synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase, using a linker derived from this compound.

ParameterValueMethod of Determination
Resin Loading
Initial E3 Ligase Loading0.45 mmol/gQuantitative UV analysis of Fmoc deprotection
Reaction Conditions
Linker Coupling Time4 hoursMonitored by Kaiser test
CuAAC Reaction Time16 hoursMonitored by LC-MS analysis of a cleaved aliquot
Yield and Purity
Crude Yield75%Gravimetric analysis post-cleavage
Purity (Crude)~60%HPLC-UV at 254 nm
Final Yield (Post-HPLC)35%Gravimetric analysis of lyophilized product
Final Purity>98%HPLC-UV at 254 nm
Characterization
Molecular Weight (Expected)987.2 g/mol -
Molecular Weight (Observed)987.3 [M+H]⁺LC-MS (ESI+)

Note: The yields and purity are representative and can vary depending on the specific ligands, linker length, and experimental conditions.

Experimental Protocols

This section provides detailed protocols for the solid-phase synthesis of a PROTAC, exemplified by the construction of a molecule targeting a protein of interest (POI) and recruiting an E3 ligase, using this compound as the linker source.

Materials:

  • Resin: Rink Amide resin or a pre-loaded E3 ligase ligand resin.

  • E3 Ligase Ligand: Pomalidomide or Thalidomide derivative with a suitable functional group for attachment to the resin.

  • Linker: this compound.

  • POI Ligand: An azide-functionalized ligand for the target protein.

  • Coupling Reagents: HATU, HOBt, DIC.

  • Base: DIPEA.

  • Deprotection Reagents: 20% piperidine in DMF (for Fmoc removal), 50% TFA in DCM (for Boc removal).

  • CuAAC Reagents: Copper(II) sulfate pentahydrate, Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% TIS.

  • Solvents: DMF, DCM, Methanol.

  • Purification: Reverse-phase HPLC system.

  • Characterization: LC-MS and NMR.

Protocol 1: Immobilization of E3 Ligase Ligand on Rink Amide Resin

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Ligand Coupling:

    • In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the solution to the deprotected resin.

    • Shake the reaction mixture at room temperature for 4 hours.

  • Washing: Wash the resin as described in step 1.3.

Protocol 2: Linker Coupling

  • Boc Deprotection of Linker: In a separate vial, dissolve this compound in a 50% TFA in DCM solution and stir for 1 hour. Co-evaporate with toluene to remove residual TFA.

  • Coupling to Resin:

    • Swell the E3 ligase-functionalized resin from Protocol 1 in DMF.

    • In a separate vial, dissolve the deprotected linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature for 4 hours.

  • Washing: Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

Protocol 3: On-Resin Azide-Alkyne Cycloaddition (CuAAC)

  • Resin Swelling: Swell the alkyne-functionalized resin from Protocol 2 in a 4:1 mixture of DMF and water.

  • Preparation of Reaction Mixture:

    • In a separate vial, dissolve the azide-functionalized POI ligand (1.5 eq.), copper(II) sulfate pentahydrate (0.1 eq.), and THPTA (0.5 eq.) in the DMF/water mixture.

    • In another vial, dissolve sodium ascorbate (0.5 eq.) in water.

  • Click Reaction:

    • Add the POI ligand solution to the resin suspension.

    • Add the sodium ascorbate solution to the resin suspension.

    • Shake the reaction mixture at room temperature for 12-24 hours.[7]

  • Washing: Wash the resin with DMF, water, DMF, DCM, and Methanol, then dry under vacuum.[7]

Protocol 4: Cleavage and Purification

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.[7]

    • Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC with high purity.[7]

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[6]

Conclusion

The solid-phase synthesis of PROTACs, particularly utilizing versatile linkers such as this compound, offers a robust and efficient platform for the rapid development of potent and selective protein degraders. The protocols and data presented herein provide a comprehensive framework for the synthesis and characterization of these complex molecules. The modularity of this synthetic approach allows for the facile generation of diverse PROTAC libraries, which is crucial for optimizing degradation efficacy and advancing the development of novel targeted protein degradation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl hex-5-yn-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and straightforward method is the protection of the primary amine of 5-hexyn-1-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[1][2][3]

Q2: What are the typical solvents and bases used for this reaction?

Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and water, or a mixture of water and an organic solvent.[3][4] The choice of base is flexible, with sodium bicarbonate, sodium hydroxide, triethylamine (TEA), and 4-(dimethylamino)pyridine (DMAP) being frequently employed.[1][3]

Q3: Are there any known side reactions I should be aware of?

Yes, several side reactions can occur. The most common is the formation of the di-Boc protected amine, where both hydrogen atoms on the nitrogen are replaced by a Boc group. Other potential side reactions include the formation of isocyanates or ureas, especially if the reaction conditions are not well-controlled.[5] While less common with terminal alkynes, side reactions involving the alkyne moiety under strongly basic or heated conditions cannot be entirely ruled out.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A successful reaction will show the consumption of the starting amine and the appearance of a new spot corresponding to the Boc-protected product.

Q5: What is the expected yield and purity for this synthesis?

While the exact yield can vary depending on the specific reaction conditions and scale, yields for Boc protection of primary amines are generally high, often in the range of 80-95%.[7] The purity of the crude product is typically good, and it can often be purified to >95% by column chromatography or recrystallization.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive di-tert-butyl dicarbonate (Boc₂O).- Insufficiently basic reaction conditions.- Low quality starting amine (5-hexyn-1-amine).- Use fresh or properly stored Boc₂O. It can slowly decompose over time.[9]- Ensure the base is added in a sufficient amount (at least stoichiometric). Consider using a stronger, non-nucleophilic base if needed.- Purify the starting amine by distillation if it appears discolored or impure.
Formation of a Significant Amount of Di-Boc Side Product - Use of a strong excess of Boc₂O.- Prolonged reaction times at elevated temperatures.- Use of a highly activating catalyst like DMAP in excess.- Use a slight excess (1.05-1.2 equivalents) of Boc₂O.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.- If using DMAP, use it in catalytic amounts (0.05-0.1 equivalents).
Presence of Unidentified Impurities - Side reactions involving the alkyne group.- Decomposition of the product during workup or purification.- Reaction with impurities in the solvent or reagents.- Maintain mild reaction temperatures (0 °C to room temperature).- Use a mild acidic workup (e.g., dilute HCl or NH₄Cl solution) to neutralize the base. The Boc group is acid-labile, so prolonged exposure to strong acids should be avoided.[10]- Use high-purity, dry solvents and reagents.
Difficulty in Product Isolation/Purification - The product is an oil and difficult to crystallize.- Co-elution of the product with impurities during column chromatography.- If the product is an oil, use extraction followed by column chromatography for purification.[11]- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Quantitative Data Summary

Parameter Typical Value Notes
Yield 80 - 95%Highly dependent on reaction conditions and purity of starting materials.
Purity (after purification) > 95%Typically achieved by silica gel column chromatography.[8]
Reaction Time 1 - 12 hoursCan be monitored by TLC for completion.[1][4]
Reaction Temperature 0 °C to Room TemperatureHigher temperatures may increase the rate of side reactions.

Experimental Protocol

Materials:

  • 5-hexyn-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-hexyn-1-amine (1.0 eq).

  • Dissolve the amine in a mixture of THF and water (e.g., a 2:1 v/v ratio).

  • Add sodium bicarbonate (1.5 eq) to the solution and stir until it is dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of THF.

  • Add the Boc₂O solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting amine is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Add water to the remaining aqueous residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a pure product.

Visualizations

Synthesis_Pathway A 5-Hexyn-1-amine C This compound (Desired Product) A->C Boc₂O, Base (e.g., NaHCO₃) D Di-Boc Protected Amine (Side Product) A->D Excess Boc₂O or prolonged reaction E Unreacted Starting Material A->E Incomplete Reaction B Di-tert-butyl dicarbonate (Boc)₂O B->C B->D

Caption: Reaction scheme for the synthesis of this compound and common side reactions.

Troubleshooting_Workflow start Start Synthesis check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Significant Side Products check_reaction->side_products Multiple new spots complete Reaction Complete check_reaction->complete Clean conversion troubleshoot_incomplete Check Reagent Quality Adjust Stoichiometry Increase Reaction Time incomplete->troubleshoot_incomplete troubleshoot_side Optimize Boc₂O Equivalents Lower Temperature Reduce Reaction Time side_products->troubleshoot_side workup Workup and Purification complete->workup final_product Pure Product workup->final_product troubleshoot_incomplete->start Restart with adjustments troubleshoot_side->start Restart with adjustments

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Coupling Reactions for Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for Tert-butyl hex-5-yn-1-ylcarbamate. The guidance focuses on the Sonogashira coupling, a highly effective method for forming carbon-carbon bonds with terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable coupling reaction for this compound?

The Sonogashira coupling is the premier choice for coupling terminal alkynes like this compound with aryl or vinyl halides. This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is known for its mild reaction conditions and tolerance of various functional groups, including the Boc-protecting group on your substrate.

Q2: My Sonogashira reaction is not working. What are the first things I should check?

When a Sonogashira reaction fails, the most critical factors to verify are the activity of your catalysts, the quality of your reagents, and the reaction atmosphere. Ensure your palladium catalyst and copper co-catalyst have not degraded. It is crucial to use anhydrous and anaerobic conditions, as oxygen can cause the undesirable homocoupling of the alkyne (Glaser coupling). Degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is essential.

Q3: I'm observing a black precipitate in my reaction. What does this mean?

The formation of a black precipitate, known as "palladium black," signals the decomposition of your palladium catalyst. This can be triggered by impurities in your reagents, an unsuitable solvent choice, or incorrect reaction temperature. Using fresh, high-purity reagents and solvents can help prevent this. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?

The reactivity of the aryl or vinyl halide significantly impacts the reaction. The general reactivity trend from most to least reactive is: I > OTf > Br > Cl. Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and may require more specialized catalytic systems.

Q5: Is a copper co-catalyst always necessary for the Sonogashira reaction?

No, copper-free Sonogashira reactions are a viable and often preferred alternative. Omitting the copper co-catalyst can prevent the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts under an inert atmosphere.
Poor Reagent Quality Purify the aryl halide and this compound if impurities are suspected. Use anhydrous solvents and ensure the base is dry.
Inadequate Degassing Degas the solvent thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.
Incorrect Base An amine base is required to deprotonate the alkyne. Triethylamine and diisopropylamine are commonly used. Ensure the base is dry and used in appropriate excess.
Suboptimal Temperature Aryl iodides may react at room temperature, but aryl bromides often require heating. If no reaction occurs at room temperature, gradually increase the temperature, monitoring for product formation and catalyst decomposition.
Inappropriate Ligand For challenging substrates, consider using more specialized phosphine ligands to stabilize the palladium catalyst and promote oxidative addition.
Problem 2: Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Glaser Homocoupling Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Consider a copper-free Sonogashira protocol.
Hydrolysis of Boc Group Acidic conditions.Ensure the reaction medium remains basic. Avoid any acidic workup steps if the Boc group needs to be retained.
Palladium Black Catalyst decomposition.Use high-purity reagents and solvents. Optimize the reaction temperature and consider a different solvent if necessary.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This is a general procedure and may require optimization for specific substrates.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2.0 eq.).

  • Alkyne Addition: Add this compound (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimized Reaction Conditions for Sonogashira Coupling

The following table summarizes various conditions that can be optimized for the Sonogashira coupling.

Parameter Common Options Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂Pd(PPh₃)₄ is a Pd(0) source, while Pd(PPh₃)₂Cl₂ is a Pd(II) precatalyst. Both are widely used.
Copper Co-catalyst CuIUse a fresh, high-quality source. Can be omitted in copper-free protocols.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), PiperidineMust be in excess to neutralize the HX byproduct and facilitate deprotonation of the alkyne.
Solvent THF, DMF, Toluene, AcetonitrileThe choice of solvent can influence catalyst stability and reaction rate.
Temperature Room Temperature to 100 °CDependent on the reactivity of the aryl halide.

Visual Guides

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Gas add_reagents Add Aryl Halide, Pd Catalyst, CuI start->add_reagents add_solvent_base Add Degassed Solvent & Base add_reagents->add_solvent_base add_alkyne Add Tert-butyl hex-5-yn-1-ylcarbamate add_solvent_base->add_alkyne stir_heat Stir at RT or Heat add_alkyne->stir_heat monitor Monitor by TLC/LC-MS stir_heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Troubleshooting_Logic start Reaction Fails (Low/No Yield) check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_catalyst Are the catalysts (Pd & Cu) active? check_atmosphere->check_catalyst Yes solution_atmosphere Degas solvents/reagents and use inert gas. check_atmosphere->solution_atmosphere No check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalysts. check_catalyst->solution_catalyst No check_temp Is the temperature optimal? check_reagents->check_temp Yes solution_reagents Purify starting materials and dry solvents/base. check_reagents->solution_reagents No solution_temp Increase temperature, especially for Ar-Br. check_temp->solution_temp No success Successful Reaction check_temp->success Yes solution_atmosphere->start solution_catalyst->start solution_reagents->start solution_temp->start

Caption: Troubleshooting logic for a failing Sonogashira coupling reaction.

Technical Support Center: Optimizing PROTAC Synthesis with Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield of Proteolysis Targeting Chimeras (PROTACs) using the Tert-butyl hex-5-yn-1-ylcarbamate linker.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of PROTACs utilizing this compound.

Problem Potential Cause Recommended Solution
Low Yield During Coupling Reactions (Amide Bond Formation) Inefficient activation of the carboxylic acid.- Screen different coupling reagents such as HATU, HBTU, or COMU. - Optimize the base used (e.g., DIPEA, TEA).[1] - Ensure all reagents are anhydrous.
Steric hindrance at the coupling site.- Increase the reaction temperature or extend the reaction time. - If possible, consider altering the attachment point on the ligand.
Poor solubility of reactants.- Use a co-solvent system like DMF/DCM or DMSO to ensure a homogeneous reaction mixture.[1]
Incomplete Boc Deprotection Insufficient acid strength or reaction time.- Use a stronger acid, such as 4M HCl in dioxane or a higher concentration of TFA in DCM. - Monitor the reaction by LC-MS to ensure complete removal of the Boc group.
Acid-labile functional groups elsewhere in the molecule.- If other functional groups are sensitive to strong acid, consider alternative protecting groups for the amine that can be removed under milder conditions.
Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" Copper catalyst oxidation or poisoning.- Use a freshly prepared copper(I) source or a ligand that stabilizes the Cu(I) oxidation state (e.g., TBTA). - Ensure all starting materials are free of impurities that could coordinate to the copper catalyst.
Suboptimal reaction conditions.- Optimize the solvent system (e.g., t-BuOH/H₂O, DMF, DMSO). - Vary the reaction temperature.
Difficult Purification of the Final PROTAC Presence of closely related impurities or unreacted starting materials.- Optimize the HPLC purification method, including the gradient, column type, and mobile phase additives.[1] - Consider alternative purification techniques like flash chromatography or supercritical fluid chromatography (SFC).[2]
Aggregation of the final PROTAC.- Modify the purification conditions, such as pH or the use of additives, to minimize aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound as a PROTAC linker?

A1: this compound is a versatile linker precursor that offers several advantages in PROTAC synthesis.[3] The terminal alkyne group allows for the efficient and specific formation of a stable triazole ring via "click chemistry" (CuAAC), which is tolerant of a wide range of functional groups and generally proceeds in high yield.[2] The Boc-protected amine provides a stable, yet readily cleavable, functional handle for standard amide bond coupling reactions. The hexyl chain provides a flexible spacer of a defined length to separate the two ligands.

Q2: How does the purity of this compound affect my reaction yield?

A2: The purity of all starting materials, including the linker, is critical for achieving high yields in PROTAC synthesis.[4] Impurities can interfere with coupling reactions, poison catalysts in click chemistry reactions, and complicate the purification of the final product. It is highly recommended to verify the purity of this compound and other reactants by techniques such as NMR and LC-MS before use.[2]

Q3: I am observing the formation of multiple byproducts during the coupling step. What could be the cause?

A3: The formation of multiple byproducts can be due to several factors. If your E3 ligase ligand or target protein ligand has multiple reactive sites, you may see coupling at undesired positions. Ensure that other reactive functional groups are appropriately protected. Side reactions can also occur if the reaction conditions are too harsh (e.g., high temperatures for extended periods). Incomplete reactions leading to a complex mixture of starting materials and products can also be a cause.[2]

Q4: Can the alkyne group in this compound interfere with amide coupling reactions?

A4: Generally, the terminal alkyne is a stable functional group that should not interfere with standard amide coupling reactions using reagents like HATU or HBTU. However, it is always good practice to monitor the reaction closely by LC-MS to ensure the integrity of the alkyne moiety.

Q5: My final PROTAC has poor aqueous solubility. Could the linker be the cause?

A5: While the final solubility is dependent on the entire PROTAC molecule, the linker composition does play a significant role.[2] The alkyl chain of this compound is hydrophobic and can contribute to poor solubility. If solubility is an issue, consider synthesizing PROTACs with more hydrophilic linkers, such as those containing polyethylene glycol (PEG) units.[2][4]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes a general procedure for synthesizing a PROTAC using this compound where both connections are amide bonds.

Step 1: Coupling of this compound to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the intermediate product by flash chromatography or preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS for the complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

Step 3: Final Coupling to Target Protein Ligand

  • Dissolve the target protein ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the deprotected intermediate from Step 2 (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthesis Steps E3_Ligand E3 Ligase Ligand (with COOH) Step1 Step 1: Amide Coupling (HATU, DIPEA) E3_Ligand->Step1 Linker Tert-butyl hex-5-yn-1-ylcarbamate Linker->Step1 POI_Ligand POI Ligand (with COOH) Step3 Step 3: Final Amide Coupling (HATU, DIPEA) POI_Ligand->Step3 Intermediate1 Boc-Protected Linker-E3 Ligand Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Amine-Functionalized Linker-E3 Ligand Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Product Step3->Final_PROTAC

Caption: A logical workflow for the synthesis of a PROTAC.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Purity Verify Purity of Starting Materials (LC-MS, NMR) Start->Check_Purity Optimize_Coupling Optimize Coupling Reaction Check_Purity->Optimize_Coupling If pure Resolution Improved Yield Check_Purity->Resolution If impure, purify & repeat Optimize_Solubility Improve Reactant Solubility Optimize_Coupling->Optimize_Solubility Check_Deprotection Confirm Complete Boc Deprotection Optimize_Solubility->Check_Deprotection Check_Deprotection->Resolution PROTAC_MoA cluster_components Cellular Components POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome PROTAC PROTAC Molecule PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Degradation of POI Ubiquitination->Degradation Degradation->Proteasome

References

Preventing steric hindrance with Tert-butyl hex-5-yn-1-ylcarbamate in ternary complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance in ternary complex formation, with a focus on the role of linker design, including the use of precursors like Tert-butyl hex-5-yn-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of ternary complex formation?

A1: In the formation of a ternary complex, such as one involving a target Protein of Interest (POI), a bifunctional molecule (e.g., a PROTAC), and an E3 ligase, steric hindrance refers to the spatial arrangement of these components that prevents the formation of a stable and productive complex.[1][2] This can be caused by bulky chemical groups on the bifunctional molecule, unfavorable protein-protein interactions, or a linker that improperly positions the two proteins.[1] Ultimately, these physical clashes can inhibit or reduce the efficiency of subsequent biological processes like target ubiquitination and degradation.[1]

Q2: My bifunctional molecule shows strong binding to the target protein and E3 ligase individually, but it's not effective in cellular assays. Could steric hindrance be the issue?

A2: Yes, this is a classic indicator of potential steric hindrance.[1] If you observe potent binary affinities but poor degradation in cells, it suggests that while the molecule can bind each protein separately, it cannot effectively bring them together to form a productive ternary complex.[1] Other signs include weak ternary complex formation in biophysical assays, a pronounced "hook effect," and negative cooperativity (an alpha value less than 1).[1]

Q3: How do linkers, such as those synthesized from precursors like this compound, influence steric hindrance?

A3: The linker is a critical component that dictates the geometry and stability of the ternary complex.[1][3] this compound is a chemical building block used in the synthesis of PROTAC linkers.[4][5] The properties of the final linker derived from this and other precursors are crucial:

  • Linker Length: An inappropriate length is a common cause of steric clashes. A linker that is too short may not allow the two proteins to come together, while one that is too long might not effectively bring them into proximity for efficient interaction.[1][2]

  • Linker Composition and Rigidity: The chemical structure of the linker affects its flexibility. A rigid linker might pre-organize the molecule into a favorable conformation, while a highly flexible one could allow too many non-productive conformations.[2]

  • Attachment Points: The points where the linker connects to the two protein-binding ligands are crucial. Modifying the attachment site can change the relative orientation of the recruited proteins and help alleviate steric clashes.[2]

Q4: What is "cooperativity" in ternary complex formation, and how does it relate to steric hindrance?

A4: Cooperativity (alpha, α) measures how the binding of the first protein to the bifunctional molecule influences the binding of the second.[6][7] It is a key indicator of the stability of the ternary complex.[7]

  • Positive Cooperativity (α > 1): The binding of the first protein enhances the affinity for the second. This is desirable as it stabilizes the ternary complex.[7][8]

  • Negative Cooperativity (α < 1): The binding of one protein hinders the binding of the other. This can be a result of steric hindrance or electrostatic repulsion and leads to an unstable ternary complex.[7]

Troubleshooting Guides

Problem 1: Weak or No Ternary Complex Formation in Biophysical Assays

You are using an assay like SPR or TR-FRET, but the signal for the ternary complex is weak or absent.

Logical Workflow for Troubleshooting Assay Issues

G cluster_verification Component Verification cluster_optimization Assay Optimization cluster_hypothesis Hypothesis Testing start No/Weak Ternary Complex Signal check_proteins Verify Protein Integrity (SDS-PAGE, DLS) start->check_proteins Systematically check each component check_activity Confirm Protein Activity (Functional Assays) check_proteins->check_activity check_compound Verify Compound Integrity (NMR, Mass Spec) check_activity->check_compound optimize_buffer Optimize Buffer (pH, Salt) check_compound->optimize_buffer If components are OK, optimize conditions check_controls Check Controls (Positive/Negative) optimize_buffer->check_controls optimize_conc Titrate Component Concentrations check_controls->optimize_conc steric_hindrance Hypothesize Steric Hindrance optimize_conc->steric_hindrance If assay is optimized but signal is still weak redesign Redesign Linker (Length, Attachment Point) steric_hindrance->redesign

Caption: A logical workflow for troubleshooting weak or absent ternary complex formation signals.

Troubleshooting Steps:

  • Verify Individual Components:

    • Proteins: Check the purity and folding of your target protein and E3 ligase using SDS-PAGE and Dynamic Light Scattering (DLS).[9] Ensure they are active through relevant functional assays.[9]

    • Bifunctional Molecule: Confirm the chemical structure, purity, and integrity of your molecule (e.g., the PROTAC synthesized using a this compound-derived linker) with methods like NMR and mass spectrometry.[9]

  • Optimize Assay Conditions:

    • Buffer: Perform buffer optimization experiments, varying pH and salt concentration to find conditions conducive to complex formation.[9]

    • Controls: Always include a known ternary complex-forming molecule as a positive control and a non-binding molecule as a negative control to validate assay performance.[9]

  • Hypothesize Steric Hindrance: If the individual components are active and assay conditions are optimized, the issue is likely unfavorable ternary complex geometry due to steric hindrance. Consider redesigning the linker by altering its length, composition, or attachment points.[1]

Problem 2: A Significant "Hook Effect" is Observed

Your dose-response curve is bell-shaped, with efficacy decreasing at higher concentrations of your compound.[8]

Conceptual Diagram of the Hook Effect

G Understanding the Hook Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] p1 POI ternary1 Productive Ternary Complex p1->ternary1 e1 E3 e1->ternary1 protac1 PROTAC protac1->ternary1 p2 POI binary1 Unproductive Binary Complex (POI-PROTAC) p2->binary1 e2 E3 binary2 Unproductive Binary Complex (E3-PROTAC) e2->binary2 protac2a PROTAC protac2a->binary1 protac2b PROTAC protac2b->binary2

Caption: The hook effect: At high concentrations, unproductive binary complexes dominate.

Explanation:

The hook effect occurs when an excess of the bifunctional molecule leads to the formation of separate, unproductive binary complexes (POI-PROTAC and E3-PROTAC) instead of the desired ternary complex.[1][2][8] This is often exacerbated by poor cooperativity, which can stem from steric hindrance.[1][8]

Troubleshooting Steps:

  • Confirm with Dose-Response: Perform a wide dose-response experiment to clearly define the bell-shaped curve and identify the optimal concentration range.[8]

  • Measure Cooperativity: Use biophysical assays like ITC or SPR to quantify the cooperativity factor (α). A low or negative value suggests that steric clashes may be preventing stable ternary complex formation, thus promoting the formation of binary complexes at high concentrations.[7]

  • Linker Redesign: A poorly optimized linker can fail to sufficiently stabilize the ternary complex, making the system more prone to the hook effect. Modifying the linker to improve protein-protein interactions within the complex can increase positive cooperativity and mitigate the hook effect.[7][8]

Quantitative Data Summary

The selection of a biophysical assay is critical for generating reliable data.[10] The table below summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits BRD4-BD2 to the VHL E3 ligase, as measured by different techniques. This data illustrates how quantitative measurements can reveal the characteristics of a ternary complex.

AssaySystemParameterBinary Interaction (PROTAC:E3 Ligase)Ternary Complex (Target:PROTAC:E3 Ligase)Cooperativity (α)Reference
Surface Plasmon Resonance (SPR) MZ1:BRD4-BD2:VHLKD (nM)29122[10]
k_on (10⁵ M⁻¹s⁻¹)759[10]
k_off (s⁻¹)0.0190.006[10]
Half-life (s)43130[10]
Isothermal Titration Calorimetry (ITC) MZ1:BRD4-BD2:VHLKD (nM)66415[11][12]
Bio-Layer Interferometry (BLI) MZ1:BRD4-BD2:VHLKD (nM)N/AConsistent with SPR/ITC>1[11][12]

Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity.[10]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for measuring the real-time kinetics (k_on, k_off) and affinity (KD) of binary and ternary complex formation.[10]

Experimental Workflow for SPR-Based Ternary Complex Assay

G cluster_setup Setup cluster_binary Binary Interaction cluster_ternary Ternary Interaction cluster_analysis Analysis immobilize 1. Immobilize E3 Ligase on Sensor Chip inject_protac 2. Inject PROTAC alone (series of concentrations) immobilize->inject_protac measure_binary 3. Measure Binary Affinity (PROTAC-E3) inject_protac->measure_binary preincubate 4. Pre-incubate Target Protein with PROTAC measure_binary->preincubate inject_mix 5. Inject Mixture over E3-functionalized surface preincubate->inject_mix measure_ternary 6. Measure Ternary Affinity and Kinetics inject_mix->measure_ternary data_analysis 7. Data Processing (Double Referencing) measure_ternary->data_analysis calc_cooperativity 8. Calculate Cooperativity (α) data_analysis->calc_cooperativity

Caption: General workflow for an SPR-based assay to measure ternary complex kinetics.

Methodology:

  • Immobilization: Covalently immobilize a high-purity E3 ligase complex (e.g., VHL complex) onto a sensor chip surface.[9]

  • Binary Interaction Analysis: Inject a series of concentrations of the bifunctional molecule (PROTAC) alone over the immobilized E3 ligase surface to determine the binary KD.[9]

  • Ternary Complex Analysis:

    • Prepare mixtures containing a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.[10]

    • Inject these mixtures over the E3 ligase surface. The resulting sensorgrams will show the formation and dissociation of the ternary complex.[9][10]

  • Data Analysis:

    • Process the raw data, performing double-referencing by subtracting the signal from a reference flow cell and a buffer-only injection.[6]

    • Fit the sensorgrams to an appropriate kinetic model (e.g., 1:1 binding) to determine k_on, k_off, and KD for the ternary complex.

    • Calculate the cooperativity factor: α = KD (binary) / KD (ternary).[3]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Cellular Ternary Complex Validation

This protocol verifies the formation of the ternary complex within a cellular environment.[1] A two-step Co-IP can be employed for more rigorous validation of a three-protein complex.[13][14]

Methodology:

  • Cell Treatment & Lysis:

    • Treat cells with the bifunctional molecule at the desired concentration and for a specified time.[1]

    • Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[1] Sonicate the lysate on ice to ensure clarification.[13]

  • First Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the first protein of interest (e.g., a FLAG-tagged target protein).[13]

    • Capture the immune complexes using Protein A/G magnetic beads.[9]

    • Wash the beads extensively to remove non-specific binders.[9][13]

  • Elution:

    • Elute the captured complexes from the beads. For tagged proteins, this can be done using a competitive peptide (e.g., FLAG peptide).[13]

  • Second Immunoprecipitation (Optional, for higher confidence):

    • Incubate the eluted sample from the first IP with an antibody against the second protein of interest (e.g., an HA-tagged E3 ligase).[13]

    • Capture and wash as described above.

  • Analysis:

    • Elute the final captured proteins and analyze the samples from each step by Western Blot using antibodies against all three components (target protein, E3 ligase, and a component of the ligase complex if applicable).[13] The presence of all three proteins in the final eluate confirms the formation of the ternary complex in vivo.

References

Technical Support Center: Enhancing the Stability of PROTACs Containing Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of PROTACs that incorporate the tert-butyl hex-5-yn-1-ylcarbamate linker moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for PROTACs containing a this compound linker?

A1: The primary stability concerns for PROTACs with this linker can be categorized into two main areas: metabolic instability and chemical instability. The tert-butyl carbamate (Boc) group may be susceptible to enzymatic hydrolysis, while the hexynyl (internal alkyne) portion and the aliphatic chain can be targets for oxidative metabolism by enzymes such as Cytochrome P450s (CYPs).[1][][3][4] Chemical instability in aqueous buffers, although generally lower for these functional groups, should also be considered.[1]

Q2: Which functional group in the this compound linker is more likely to be metabolized?

A2: Both the tert-butyl carbamate and the hexynyl aliphatic chain are potential sites of metabolism. The tert-butyl group is known to undergo hydroxylation by CYP enzymes.[3] The aliphatic chain is also susceptible to oxidation. Carbamates can be hydrolyzed by esterases and amidases.[5][6] The internal alkyne can also be oxidized by CYPs, potentially leading to the formation of a ketene intermediate.[7] The exact site of primary metabolism will depend on the overall structure of the PROTAC and its orientation within the active sites of metabolic enzymes.

Q3: How does the rigidity of the hexynyl linker affect PROTAC stability and activity?

A3: The alkyne group introduces rigidity into the linker, which can be advantageous.[8] A more rigid linker can help to pre-organize the PROTAC for optimal ternary complex formation (Target Protein-PROTAC-E3 Ligase), potentially increasing degradation efficiency.[1] This conformational constraint can also shield other parts of the molecule from metabolic enzymes, thereby enhancing stability.[1] However, excessive rigidity can also be detrimental if it prevents the formation of a productive ternary complex.

Q4: Can cleavage of the linker create competitive inhibitors?

A4: Yes, metabolic cleavage of the linker can generate the standalone warhead (target protein binder) and the E3 ligase ligand. These fragments can then compete with the intact PROTAC for binding to the target protein and the E3 ligase, respectively. This competition can reduce the efficiency of ternary complex formation and subsequent protein degradation, leading to a phenomenon similar to the "hook effect".[9]

Q5: What is the "hook effect" and how does it relate to PROTAC stability?

A5: The "hook effect" is the observation of reduced target protein degradation at high PROTAC concentrations.[10] This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex. While not a direct measure of stability, a pronounced hook effect can sometimes be exacerbated by high concentrations of active metabolites that compete for binding.

Troubleshooting Guides

Problem 1: Rapid degradation of the PROTAC in in vitro assays (e.g., cell culture).
Possible Cause Suggested Action & Methodology
Metabolic instability (cellular metabolism) Distinguish between chemical and metabolic instability: 1. Incubate the PROTAC in basal cell culture medium (without cells or serum) and monitor its concentration over time by LC-MS. Degradation suggests chemical instability. 2. Incubate the PROTAC in medium with serum but without cells. Faster degradation compared to basal medium points to enzymatic activity in the serum (e.g., esterases). 3. Compare degradation in the complete cell culture system to serum-containing medium. Significantly faster degradation in the presence of cells indicates cellular metabolism.[1]
Chemical instability in aqueous buffer Assess pH stability: Incubate the PROTAC in buffers of varying pH relevant to experimental conditions and analyze for degradation by LC-MS.
Poor solubility leading to aggregation and apparent instability Check for precipitation: Visually inspect stock solutions and assay media. Perform solubility assays: Use kinetic or thermodynamic solubility assays to determine the solubility limit.[10]
Problem 2: Low or no target degradation observed, potentially due to PROTAC instability.
Possible Cause Suggested Action & Methodology
PROTAC is metabolized before it can act Perform metabolic stability assays: Use human liver microsomes (HLM) or hepatocytes to determine the in vitro half-life (t½).[11][12][13] (See detailed protocols below). Identify metabolites: Use LC-MS/MS to identify the major metabolites and pinpoint the "soft spots" for metabolism.[14][15]
Metabolites are acting as competitive inhibitors Synthesize and test potential metabolites: If the primary metabolites are identified, synthesize them and test their binding affinity for the target protein and E3 ligase to see if they compete with the parent PROTAC.
Inefficient ternary complex formation Verify ternary complex formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or TR-FRET to confirm and quantify the formation of the ternary complex.[10]

Data Presentation: Enhancing PROTAC Stability

The following tables summarize hypothetical quantitative data illustrating strategies to improve the stability of PROTACs with linkers containing tert-butyl carbamate and alkyne moieties.

Table 1: Metabolic Stability of PROTAC Analogs in Human Liver Microsomes (HLM)

PROTAC AnalogLinker ModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent PROTAC This compound1546.2
Analog 1 Replacement of tert-butyl with isopropyl2527.7
Analog 2 Replacement of tert-butyl with a cyclopropyl group4515.4
Analog 3 Introduction of fluorine atoms on the aliphatic chain3519.8

Data is hypothetical and for illustrative purposes.

Table 2: Plasma Stability of PROTAC Analogs

PROTAC AnalogLinker Modification% Remaining after 60 min in human plasma
Parent PROTAC This compound65%
Analog 4 Replacement of carbamate with a more stable amide85%
Analog 5 Introduction of a piperazine ring into the linker92%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance in the presence of HLM.

Materials:

  • Test PROTAC

  • Human liver microsomes (pooled)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC in DMSO.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test PROTAC (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. A "t=0" sample is taken immediately and quenched.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At various time points (e.g., 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the aliquots.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[16]

Protocol 2: Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a PROTAC in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium

  • Test PROTAC

  • 96-well plates (collagen-coated)

  • Incubator (37°C, 5% CO2)

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol. Determine cell viability and density.

  • Plating: Seed the hepatocytes in a 96-well plate at a desired density (e.g., 0.5 x 10^6 viable cells/mL) and allow them to attach.

  • Incubation: Add the test PROTAC to the wells at the final desired concentration (e.g., 1 µM).

  • Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile with an internal standard.

  • Lysis and Precipitation: Scrape the wells to ensure cell lysis and complete protein precipitation.

  • Centrifugation: Centrifuge the plate to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent PROTAC.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol.[11][12][17]

Visualizations

PROTAC_Metabolism_Pathway cluster_0 Metabolic Pathways PROTAC PROTAC (this compound linker) Oxidation Oxidation (CYP450s) PROTAC->Oxidation CYP450 Hydrolysis Hydrolysis (Esterases/Amidases) PROTAC->Hydrolysis Esterase/ Amidase Metabolite1 Hydroxylated Metabolites (on tert-butyl or alkyl chain) Oxidation->Metabolite1 Metabolite3 Ketene Intermediate (from alkyne oxidation) Oxidation->Metabolite3 Metabolite2 Carbamic Acid Intermediate (unstable) Hydrolysis->Metabolite2 Warhead Free Warhead Metabolite1->Warhead Cleavage Ligand Free E3 Ligand Metabolite1->Ligand Cleavage Amine Free Amine + CO2 Metabolite2->Amine Amine->Warhead Cleavage Amine->Ligand Cleavage

Caption: Potential metabolic pathways for a PROTAC with a this compound linker.

Troubleshooting_Workflow Start Poor PROTAC Stability/ Low Degradation Activity Check_Chemical_Stability Assess Chemical Stability (pH, buffer) Start->Check_Chemical_Stability Check_Metabolic_Stability Determine Metabolic Stability (Microsomes/Hepatocytes) Check_Chemical_Stability->Check_Metabolic_Stability Stable Redesign_Linker Redesign Linker: - Replace labile groups - Increase rigidity - Block metabolic 'soft spots' Check_Chemical_Stability->Redesign_Linker Unstable Identify_Metabolites Identify Metabolites (LC-MS/MS) Check_Metabolic_Stability->Identify_Metabolites Unstable Test_Analogs Synthesize and Test New Analogs Check_Metabolic_Stability->Test_Analogs Stable (problem elsewhere) Identify_Metabolites->Redesign_Linker Redesign_Linker->Test_Analogs

Caption: A logical workflow for troubleshooting PROTAC instability.

References

Technical Support Center: Overcoming Poor Solubility of PROTACs with Hydrophobic Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Proteolysis Targeting Chimeras (PROTACs), particularly those designed with hydrophobic alkyl linkers.

Frequently Asked Questions (FAQs)

Q1: Why does my PROTAC with a hydrophobic alkyl linker have such poor aqueous solubility?

A1: PROTACs are inherently large molecules, often placing them "beyond the Rule of Five" (bRo5), which predisposes them to low solubility. Hydrophobic alkyl linkers, composed of saturated hydrocarbon chains, significantly increase the molecule's lipophilicity (propensity to dissolve in fats and lipids) and reduce its affinity for water. This high lipophilicity, coupled with the large size, is a primary driver of poor aqueous solubility, leading to challenges in formulation and experimental assays.

Q2: My PROTAC is precipitating in my cell culture media. What are the immediate troubleshooting steps?

A2: Precipitate formation is a common issue stemming from low solubility.

  • Visual Inspection: First, visually confirm that your stock solution is fully dissolved before diluting it into the aqueous assay buffer.

  • Check Final DMSO Concentration: Ensure the final concentration of your co-solvent (typically DMSO) in the media is sufficient to maintain solubility but non-toxic to cells (generally ≤ 0.5%).

  • Solubility Test: Perform a simple kinetic solubility test. Prepare serial dilutions of your PROTAC in the final assay buffer and observe for precipitation visually or by measuring turbidity. This helps determine the practical solubility limit for your experiment.

Q3: How does linker composition impact PROTAC solubility and permeability?

A3: The linker is a critical determinant of a PROTAC's physicochemical properties.

  • Hydrophobic Linkers (Alkyl Chains): These increase lipophilicity, which can enhance membrane permeability but severely decreases aqueous solubility.

  • Hydrophilic Linkers (PEG, Ether Chains): Incorporating polar units like polyethylene glycol (PEG) introduces hydrogen bond acceptors, which improves aqueous solubility. However, excessively long or polar linkers can increase the topological polar surface area (TPSA) to a point where cell permeability is hindered.

  • Rigid/Functionalized Linkers (Piperazine/Piperidine): These structures can improve solubility by introducing ionizable basic centers that can be protonated at physiological pH. They also offer a way to balance lipophilicity and polarity.

Q4: What formulation strategies can enhance the delivery of a poorly soluble PROTAC for in vitro and in vivo studies?

A4: Advanced formulation techniques are often necessary for poorly soluble PROTACs.

  • Amorphous Solid Dispersions (ASDs): This technique involves embedding the PROTAC amorphously into a polymer matrix. ASDs can significantly enhance dissolution and create a supersaturated state of the drug, improving its apparent solubility.

  • Lipid-Based Formulations (e.g., SNEDDS/SMEDDS): Self-nanoemulsifying drug delivery systems (SNEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the oral bioavailability of highly lipophilic compounds by forming fine oil-in-water emulsions in the gastrointestinal tract.

  • Co-solvents: For in vitro assays, using co-solvents like PEG or increasing the DMSO concentration (while monitoring for toxicity) can be a straightforward approach.

Troubleshooting Guides

Issue: Low or Inconsistent Degradation Activity in Cellular Assays

Poor solubility is a primary suspect when a PROTAC shows low potency (high DC50, low Dmax) or yields irreproducible results. The compound may be precipitating out of the media, leading to a lower effective concentration than intended.

G Start Poor Degradation Activity (High DC50, Low Dmax) Step1 Step 1: Assess Solubility - Check for visible precipitate in media - Perform kinetic solubility assay Start->Step1 Result1 Solubility Issue Confirmed Step1->Result1 Precipitation Observed Step2 Step 2: Optimize Assay Conditions - Increase final DMSO % (e.g., 0.1% to 0.5%) - Add co-solvents (e.g., PEG400) - Test in biorelevant buffer (FaSSIF) Step3 Step 3: Evaluate Cell Permeability - Is the PROTAC reaching its target? - Use NanoBRET Target Engagement Assay Step2->Step3 Problem Persists End Potency Restored / Further Optimization Step2->End Problem Solved Step4 Step 4: Consider Formulation - Prepare Amorphous Solid Dispersion (ASD) - Use lipid-based systems (SNEDDS) Step3->Step4 Permeability OK, Solubility still an issue Result2 Permeability Issue Confirmed Step3->Result2 Low Target Engagement Step4->End Step5 Step 5: Re-evaluate PROTAC Design - Synthesize analog with hydrophilic linker (PEG) - Incorporate ionizable groups (piperazine) Step5->End Result1->Step2 Result2->Step5

Caption: Workflow for troubleshooting poor PROTAC potency due to solubility.

Physicochemical Data Comparison

Systematic modification of the linker is a key strategy to improve the physicochemical properties of PROTACs. The following table summarizes representative data comparing PROTACs with different linker types.

PROTAC ClassLinker TypeclogP (Calculated)Aqueous Solubility (µM)Cell Permeability (PAMPA)DC50 (nM)Key Observation
Degrader A C8 Alkyl Chain7.5< 1High>1000High lipophilicity leads to very poor solubility and limits degradation efficacy.
Degrader B PEG3 Chain4.255Moderate-High50Incorporating a PEG linker significantly improves solubility and restores potent degradation.
Degrader C Piperazine-Alkyl5.125High25A rigid, ionizable linker improves solubility over a pure alkyl chain while maintaining high permeability.
Degrader D PEG6 Chain3.5> 150Moderate-Low150A longer PEG chain further boosts solubility but may decrease permeability, reducing overall potency.

Key Experimental Protocols

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of a compound's solubility limit in a specific buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Buffer Addition: Add the aqueous assay buffer (e.g., PBS, cell culture media) to each well, ensuring the final DMSO concentration is consistent and low (e.g., 1%). This initiates precipitation of compounds above their solubility limit.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow equilibrium to be reached.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm.

  • Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is an in vitro model for predicting passive membrane permeability.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer.

  • Donor Solution: The PROTAC is dissolved in buffer and added to the wells of the filter (donor) plate.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated for 4-16 hours. During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.

  • Concentration Measurement: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations and incubation time.

NanoBRET™ Target Engagement Assay in Live Cells

This assay measures whether a PROTAC can reach and bind to its intracellular target, providing a functional measure of cell permeability and target engagement.

G cluster_0 Inside Cell PROTAC PROTAC Cell Live Cell PROTAC->Cell Permeates Target Target-NanoLuc Fusion Protein PROTAC->Target Competes & Displaces Tracer Tracer Fluorescent Tracer BRET BRET Signal (Energy Transfer) Target->BRET Generates NoBRET No BRET Signal Target->NoBRET Reduces Tracer->Target Binds

Caption: Logic of the NanoBRET Target Engagement Assay.

Methodology:

  • Cell Preparation: Cells are engineered to express the target protein as a fusion with NanoLuc® luciferase.

  • Reagent Addition: The cells are treated with a specific fluorescent tracer that also binds to the target protein. In the absence of a competing compound, the tracer binds the NanoLuc-target fusion, bringing the fluorophore and luciferase into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • PROTAC Treatment: The cells are then treated with varying concentrations of the PROTAC.

  • Signal Measurement: If the PROTAC is cell-permeable and binds to the target, it will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal. This provides a quantitative measure of target engagement within a live cell.

Optimizing PROTAC Linker Length for Improved Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on optimizing linker length for improved PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC and why is its length so critical?

A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][4][5] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.[2][5][6]

The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[3][7]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[5][8][9]

  • Too Long: Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility or unproductive binding modes, resulting in inefficient ubiquitination.[5][8][9]

Q2: What are the most common types of linkers used in PROTAC design?

A2: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[2][5][]

  • PEG Linkers: These are known to increase the hydrophilicity and water solubility of PROTACs.[2][5]

  • Alkyl Linkers: While synthetically accessible, these tend to be more hydrophobic.[5]

  • Rigid Linkers: More rigid linkers incorporating structures like piperazine, piperidine, or alkynes are also increasingly used to improve conformational rigidity and physicochemical properties.[2][11]

Q3: What is the "hook effect" in the context of PROTACs and how does linker length relate to it?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at higher concentrations of the PROTAC.[1][8][12] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[12][13] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in ternary complex formation, which stabilizes the ternary complex over the binary ones.[13][14]

Troubleshooting Guide

This section addresses common problems encountered during PROTAC linker optimization experiments.

Issue 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe minimal or no target protein degradation.

This is a frequent challenge in PROTAC development and often points to a suboptimal ternary complex.[8][15]

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal length for your specific system.[8]
Incorrect Linker Composition and Rigidity Experiment with linkers of varying rigidity. A highly flexible linker may lead to a non-productive conformation, while a very rigid one might prevent necessary conformational adjustments.[2][8]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that lysine residues are not accessible for ubiquitination.[9][15] Perform in-cell or in vitro ubiquitination assays to confirm if the target is ubiquitinated.[9]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low solubility.[9][15] Modify the linker to improve its drug-like properties, for instance, by incorporating polar groups to enhance solubility.[8]

Issue 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

This phenomenon is characteristic of PROTACs and can often be addressed through linker optimization.[1][9]

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Design for Cooperativity The linker may not be promoting positive cooperativity in ternary complex formation.[9][13] Redesign the linker to be more rigid or to have a different composition to enhance the stability of the ternary complex.[9]
High PROTAC Concentrations The hook effect is concentration-dependent.[9] Perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[9]

Data Presentation

The following tables summarize quantitative data illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [6]

PROTAC CompoundLinker Length (atoms)ER Degradation (%) at 1 µM
912~60%
1116>80%
1219~70%
1321~50%

Table 2: Structure-Activity Relationship of Linker Length on H-PGDS Degradation [11]

PROTACLinker TypeDC₅₀ (pM)
PROTAC-1PEG₅17.3
Shorter Linker AnalogPEG₀Enhanced Activity
Flexible Linker AnalogEthylene ChainReduced Activity

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex recruitment Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation degradation Linker_Optimization_Workflow Experimental Workflow for Linker Optimization start Start: Design & Synthesize PROTAC Library (varying linker lengths) degradation_assay Cellular Degradation Assay (e.g., Western Blot) start->degradation_assay ternary_complex_assay Ternary Complex Formation Assay (e.g., SPR, ITC) start->ternary_complex_assay ubiquitination_assay In-vitro/In-cell Ubiquitination Assay degradation_assay->ubiquitination_assay if no degradation data_analysis Analyze DC50, Dmax, Binding Affinity (KD), and Cooperativity (α) degradation_assay->data_analysis ternary_complex_assay->data_analysis decision Optimal Linker Identified? data_analysis->decision end End: Lead PROTAC Identified decision->end Yes troubleshoot Troubleshoot: - Modify Linker Composition - Change Attachment Points decision->troubleshoot No troubleshoot->start Troubleshooting_Flowchart Troubleshooting Logic for PROTAC Experiments start Start: No/Low Degradation binary_binding Good Binary Binding? start->binary_binding permeability_issue Poor Cell Permeability or Target Engagement? binary_binding->permeability_issue Yes recheck_ligands Re-evaluate Ligand Binding binary_binding->recheck_ligands No ternary_complex_issue Issue with Ternary Complex - Suboptimal linker length - Poor cooperativity modify_linker Modify Linker: - Adjust length/rigidity - Improve physicochemical properties ternary_complex_issue->modify_linker successful_degradation Successful Degradation ternary_complex_issue->successful_degradation If resolved permeability_issue->ternary_complex_issue No (Permeable & Engaged) permeability_issue->modify_linker Yes modify_linker->start Re-test

References

Technical Support Center: Troubleshooting Click Reactions with Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low efficiency in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Tert-butyl hex-5-yn-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in CuAAC reactions can often be attributed to several key factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality: Impurities in either the azide or this compound can interfere with the reaction. Azides, in particular, can be unstable if not stored properly.[1][2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can significantly decrease reaction efficiency.[1]

  • Ligand Issues: The selection of an appropriate ligand and its concentration relative to the copper source are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An unsuitable ligand or an incorrect ligand-to-copper ratio can be detrimental.[3][4]

  • Side Reactions: The most prevalent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1]

  • Low Reactant Concentration: Very low concentrations of either the azide or the alkyne can lead to a significant slowdown in the reaction rate.[1]

Q2: How can I ensure my copper catalyst is active throughout the reaction?

Maintaining the copper catalyst in its active Cu(I) state is critical for a successful reaction. Here are some essential practices:

  • Use a Reducing Agent: The most common method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most popular choice and should be prepared fresh for each use as it can degrade over time.[4][5]

  • Degas Solvents: To minimize the presence of dissolved oxygen, which can oxidize the Cu(I) catalyst, it is crucial to degas your solvents. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-20 minutes prior to adding the catalyst.[2][6]

  • Work Under an Inert Atmosphere: For particularly sensitive or prolonged reactions, working under an inert atmosphere using a glovebox or Schlenk line techniques can provide the best protection against catalyst oxidation.[6]

  • Use a Stabilizing Ligand: Ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing its solubility.[3][4][5]

Q3: What is the optimal ligand and ligand-to-copper ratio to use with this compound?

The choice of ligand depends primarily on the solvent system:

  • For organic solvents (e.g., DMF, DMSO, THF, or toluene), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common and effective choice.[6]

  • For aqueous or partially aqueous systems (e.g., water, t-BuOH/water mixtures), a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended.[6][7]

A common starting point for the ligand-to-copper ratio is 1:1 to 5:1.[3] For bioconjugation reactions, a higher ratio (e.g., 5:1) is often used to protect sensitive biomolecules from copper-mediated damage.[2][8] However, for small molecule synthesis involving this compound, a lower ratio may be sufficient and it is advisable to screen different ratios to find the optimal condition for your specific reaction.

Q4: Can the Boc protecting group on this compound interfere with the click reaction?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under the mild conditions of CuAAC reactions and should not interfere with the cycloaddition. The reaction is known for its high functional group tolerance.[9][10]

Q5: I observe a precipitate forming during my reaction. What could it be and what should I do?

Precipitate formation during the reaction can be due to several reasons:

  • Insoluble Product: The resulting triazole product might be insoluble in the chosen solvent system.

  • Catalyst Aggregation: The copper catalyst, particularly if not properly stabilized by a ligand, can form insoluble polynuclear copper(I) acetylides.[4]

  • Polymerization/Side Products: In some cases, side reactions can lead to insoluble polymeric materials.

If a precipitate forms, it is recommended to analyze a small sample to determine its identity. If it is the desired product, you may need to adjust the solvent system to improve solubility. If it is related to the catalyst, optimizing the ligand and its concentration should be the priority.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your click reaction.

Troubleshooting_Workflow start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure and Stoichiometry Correct? catalyst->reagents Yes catalyst_sol Action: - Add fresh reducing agent (e.g., Sodium Ascorbate). - Degas solvents thoroughly. - Use an appropriate stabilizing ligand (TBTA/THPTA). catalyst->catalyst_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol Action: - Use high-purity this compound and azide. - Prepare fresh sodium ascorbate solution. - Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->reagents_sol No side_reactions Are Side Reactions Occurring? conditions->side_reactions Yes conditions_sol Action: - Optimize ligand:copper ratio (1:1 to 5:1). - Screen different solvents (e.g., DMF, t-BuOH/H2O). - Adjust temperature and reaction time. conditions->conditions_sol No success High Yield Achieved side_reactions->success No side_reactions_sol Action: - Ensure deoxygenated conditions to prevent Glaser coupling. - Use a ligand to minimize side reactions. - Consider adding a scavenger like aminoguanidine for bioconjugation. side_reactions->side_reactions_sol Yes catalyst_sol->reagents reagents_sol->conditions conditions_sol->side_reactions side_reactions_sol->success

Data Presentation: Recommended Reaction Parameters

To achieve the highest yield, it is recommended to systematically vary key parameters in a series of small-scale reactions. The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction with this compound.

Table 1: Reagent Concentrations and Ratios

ParameterRecommended RangeNotes
This compound 1.0 equivalentStarting reactant.
Azide 1.0 - 1.2 equivalentsA slight excess of the less valuable or more soluble reactant can drive the reaction to completion.
Copper Source (e.g., CuSO₄) 0.01 - 0.05 equivalents (1-5 mol%)Higher catalyst loading may be needed for difficult substrates.
Reducing Agent (Sodium Ascorbate) 0.1 - 0.2 equivalents (10-20 mol%)Should be in excess relative to copper to maintain the Cu(I) state.[6]
Ligand (TBTA or THPTA) 0.01 - 0.25 equivalents (1-25 mol%)The optimal amount depends on the specific reaction; a 1:1 to 5:1 ratio to copper is a good starting point.[3][6]

Table 2: Optimization of Reaction Conditions

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (Alternative)
Solvent t-BuOH/H₂O (1:1)DMFDMSO
Temperature Room Temperature40 °C60 °C
Reaction Time 1-4 hours12 hours24 hours
Copper Concentration 1 mol%2 mol%5 mol%
Ligand:Copper Ratio 1:12:15:1

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound in an Organic Solvent

This protocol is suitable for reactions in solvents like DMF, DMSO, or THF.

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the corresponding azide (1.1 equivalents) in the chosen organic solvent (e.g., DMF).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst premix by combining the copper(II) sulfate solution (0.05 equivalents) and the TBTA solution (0.05 equivalents). Vortex briefly to mix.

  • Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate (0.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[12]

Protocol 2: Procedure for CuAAC with this compound in an Aqueous System

This protocol is suitable for reactions in water or aqueous mixtures like t-BuOH/H₂O.

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents) and THPTA (0.25 equivalents).[2]

  • Reaction Initiation: Add the copper/ligand premix to the solution of the alkyne and azide, followed by the addition of the sodium ascorbate solution to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. The subsequent work-up and purification steps are similar to those described in Protocol 1.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu(II) Cu(II)SO4 Cu(I) Cu(I)-Ligand Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)->Cu_Acetylide Cu_Acetylide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Product 1,4-Disubstituted Triazole Triazolide->Product Protonation Product->Cu(I) Regenerates Catalyst

Experimental_Workflow prep 1. Prepare Stock Solutions - Alkyne (this compound) - Azide - CuSO4 - Ligand (TBTA/THPTA) - Sodium Ascorbate (Fresh) mix 2. Combine Reactants - Add Alkyne and Azide to solvent. prep->mix degas 3. Degas Mixture - Bubble with N2 or Ar for 15-20 min. mix->degas catalyst 4. Prepare Catalyst Premix - Mix CuSO4 and Ligand. degas->catalyst initiate 5. Initiate Reaction - Add Catalyst Premix. - Add Sodium Ascorbate solution. catalyst->initiate monitor 6. Monitor Reaction - Use TLC or LC-MS. initiate->monitor workup 7. Work-up - Quench reaction. - Perform extraction. monitor->workup Reaction Complete purify 8. Purify Product - Column Chromatography. workup->purify

Problem_Solution_Relationship cluster_problems Common Problems cluster_solutions Potential Solutions p1 Catalyst Oxidation (Cu(I) -> Cu(II)) s1 Use Fresh Sodium Ascorbate p1->s1 s2 Degas Solvents p1->s2 s3 Use Stabilizing Ligand (THPTA/TBTA) p1->s3 s7 Work Under Inert Atmosphere p1->s7 p2 Low Reagent Purity s4 Purify Starting Materials p2->s4 s5 Optimize Stoichiometry p2->s5 p3 Suboptimal Conditions p3->s5 s6 Screen Solvents & Temperature p3->s6 p4 Glaser Coupling Side Reaction p4->s2 p4->s3 p4->s7

References

Strategies to minimize byproducts in the synthesis of Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Tert-butyl hex-5-yn-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes:

  • Route A: Boc Protection of 5-hexyn-1-amine. This involves the direct protection of the primary amine of commercially available 5-hexyn-1-amine with di-tert-butyl dicarbonate (Boc₂O).

  • Route B: Alkylation of an Acetylide. This route typically involves the reaction of a Boc-protected four-carbon chain with an appropriate leaving group (e.g., tert-butyl (4-bromobutyl)carbamate) with a source of acetylide, such as lithium acetylide.

Q2: What is the most common byproduct when following Route A (Boc Protection)?

A2: The most common byproduct is the di-Boc protected amine, N,N-bis(tert-butoxycarbonyl)hex-5-yn-1-amine. This occurs when a second molecule of Boc₂O reacts with the initially formed carbamate.

Q3: What are the major potential byproducts in Route B (Alkylation)?

A3: Potential byproducts in this route include:

  • Elimination products: If the reaction conditions are not optimal, the acetylide can act as a base, leading to the elimination of HBr from tert-butyl (4-bromobutyl)carbamate to form an alkene.

  • Oligomerization of the alkyne: Under certain conditions, terminal alkynes can undergo dimerization or oligomerization, leading to impurities with higher molecular weights.

  • Unreacted starting materials: Incomplete reaction can leave behind the halo-amine precursor or the acetylide reagent.

Q4: How can I purify the final product, this compound?

A4: Flash column chromatography on silica gel is the most common method for purifying this compound. A solvent system of ethyl acetate in hexanes is typically effective. Due to the potential for the amine functionality to interact with acidic silica gel, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Boc Product (Route A)

Symptom: After the reaction of 5-hexyn-1-amine with Boc₂O, TLC or LC-MS analysis shows a significant amount of starting material remaining and/or the presence of a major, less polar byproduct.

Possible Cause:

  • Insufficient Boc₂O: The stoichiometry of the reagents is critical.

  • Formation of Di-Boc Byproduct: Use of a strong base or excess Boc₂O can favor the formation of the di-Boc protected amine.

  • Inefficient Reaction Conditions: The choice of solvent and temperature can impact the reaction rate and selectivity.

Troubleshooting Steps:

StrategyExperimental ProtocolExpected Outcome
Optimize Stoichiometry Use a slight excess (1.05-1.1 equivalents) of Boc₂O relative to 5-hexyn-1-amine.Maximizes conversion of the starting amine while minimizing the risk of di-Boc formation.
Modify Base Conditions Conduct the reaction in the absence of a strong organic base. A weak inorganic base like sodium bicarbonate can be used, or the reaction can be run under catalyst-free conditions in an aqueous solvent system.[1]Reduces the deprotonation of the mono-Boc intermediate, thus disfavoring the second addition of Boc₂O.
Adjust Solvent and Temperature Perform the reaction in a solvent system like THF/water or methanol at room temperature.[2]Ensures good solubility of both the amine and Boc₂O, facilitating a smooth reaction.
Issue 2: Presence of Multiple Byproducts in Alkylation Reaction (Route B)

Symptom: The crude product from the reaction of a Boc-protected halo-amine and an acetylide source shows multiple spots on TLC, some of which may correspond to elimination products or higher molecular weight species.

Possible Cause:

  • Elimination (E2) Reaction: The acetylide anion is a strong base and can promote elimination of the alkyl halide.[3]

  • Alkyne Oligomerization: The reaction conditions may be promoting the self-coupling of the alkyne.[4]

  • Temperature Control Issues: Preparation of lithium acetylide requires low temperatures to prevent disproportionation.

Troubleshooting Steps:

StrategyExperimental ProtocolExpected Outcome
Use a Primary Halide Ensure the starting material is a primary alkyl halide (e.g., tert-butyl (4-bromobutyl)carbamate) rather than a secondary or tertiary one.Minimizes the E2 elimination pathway, favoring the desired SN2 substitution.[3]
Control Acetylide Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the lithium acetylide solution.Drives the reaction to completion without having a large excess of a strong base that could promote side reactions.
Maintain Low Temperature Prepare the lithium acetylide solution at -78 °C and maintain this temperature during the addition of the alkyl halide.Prevents the disproportionation of monolithium acetylide to the less reactive dilithium acetylide and acetylene.

Experimental Protocols

Protocol 1: Synthesis via Route A - Boc Protection of 5-hexyn-1-amine
  • Dissolution: In a round-bottom flask, dissolve 5-hexyn-1-amine (1.0 g, 10.3 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).

  • Addition of Base: Add sodium bicarbonate (1.3 g, 15.5 mmol) to the solution.

  • Addition of Boc₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (2.4 g, 11.3 mmol) in THF (5 mL) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield this compound as a colorless oil.

Protocol 2: Synthesis via Route B - Alkylation of Lithium Acetylide
  • Preparation of Lithium Acetylide: In a flame-dried, three-necked flask under an argon atmosphere, bubble acetylene gas through anhydrous THF (50 mL) at -78 °C. To this solution, slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting white suspension for 30 minutes at -78 °C.

  • Alkylation: To the lithium acetylide suspension, add a solution of tert-butyl (4-bromobutyl)carbamate (2.5 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise at -78 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the starting bromide.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the product.

Data Presentation

Table 1: Troubleshooting Guide Summary and Expected Outcomes

IssueProbable CauseRecommended ActionExpected Purity ImprovementExpected Yield Range
Di-Boc Byproduct Excess Boc₂O / Strong BaseUse 1.05 eq. Boc₂O, NaHCO₃ as base> 95% Mono-Boc85-95%
Incomplete Reaction Insufficient Boc₂OIncrease Boc₂O to 1.1 eq.> 98% conversion80-90%
Elimination Byproduct Non-primary halide / High Temp.Use primary bromide, maintain low temp.< 5% elimination product60-75%
Alkyne Oligomers Excess acetylide / High Temp.Control stoichiometry, low temp.Minimal oligomers detected60-75%

Visualizations

Synthesis_Workflow cluster_route_a Route A: Boc Protection cluster_route_b Route B: Alkylation start_A 5-hexyn-1-amine reagents_A Boc₂O, NaHCO₃ THF/H₂O, RT start_A->reagents_A product_A Crude Product reagents_A->product_A purify_A Flash Chromatography product_A->purify_A final_A This compound purify_A->final_A start_B1 Acetylene reagents_B1 n-BuLi, THF, -78°C start_B1->reagents_B1 intermediate_B Lithium Acetylide reagents_B1->intermediate_B reagents_B2 Add to Acetylide -78°C to RT intermediate_B->reagents_B2 start_B2 N-Boc-4-bromobutylamine start_B2->reagents_B2 product_B Crude Product reagents_B2->product_B purify_B Flash Chromatography product_B->purify_B final_B This compound purify_B->final_B

Caption: Synthetic workflows for this compound.

Byproduct_Formation cluster_route_a_byproducts Route A Byproducts cluster_route_b_byproducts Route B Byproducts amine 5-hexyn-1-amine mono_boc Mono-Boc Product (Desired) amine->mono_boc + Boc₂O di_boc Di-Boc Byproduct mono_boc->di_boc + Boc₂O (excess or with strong base) boc2o Boc₂O boc2o->amine boc2o->mono_boc strong_base Strong Base strong_base->mono_boc boc_bromide N-Boc-4-bromobutylamine sn2_product SN2 Product (Desired) boc_bromide->sn2_product SN2 Attack e2_product Elimination Byproduct boc_bromide->e2_product E2 Elimination (favored by heat/hindrance) acetylide Lithium Acetylide acetylide->boc_bromide acetylide->acetylide Self-reaction oligomer Alkyne Oligomers acetylide->oligomer

Caption: Potential byproduct formation pathways.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Path start Low Yield or Impure Product tlc_analysis TLC/LC-MS Analysis start->tlc_analysis identify_byproduct Identify Major Byproduct(s) tlc_analysis->identify_byproduct is_diboc Is Di-Boc the issue? identify_byproduct->is_diboc is_elimination Is Elimination the issue? identify_byproduct->is_elimination is_unreacted_sm Unreacted Starting Material? identify_byproduct->is_unreacted_sm is_diboc->is_elimination No optimize_boc Optimize Boc Protection: - Adjust Stoichiometry - Change Base/Solvent is_diboc->optimize_boc Yes is_elimination->is_unreacted_sm No optimize_alkylation Optimize Alkylation: - Ensure Primary Halide - Maintain Low Temperature is_elimination->optimize_alkylation Yes optimize_reaction_time Increase Reaction Time/ Slight Excess of Reagent is_unreacted_sm->optimize_reaction_time Yes solution Purify via Column Chromatography optimize_boc->solution optimize_alkylation->solution optimize_reaction_time->solution

Caption: Logical troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

The Architect's Choice: A Comparative Analysis of PROTAC Linkers - Tert-butyl hex-5-yn-1-ylcarbamate vs. Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and ultimately, its degradation efficiency.

This guide provides an objective, data-driven comparison of two common linker classes: the aliphatic chain represented by Tert-butyl hex-5-yn-1-ylcarbamate and the widely used polyethylene glycol (PEG) linkers. This analysis is intended for researchers, scientists, and drug development professionals to inform the rational design of next-generation protein degraders.

At a Glance: Key Differences

The fundamental distinction between these linker types lies in their chemical nature, which dictates their impact on the overall properties of the PROTAC molecule. This compound is a representative of alkyl linkers, characterized by a hydrocarbon chain.[1][2] In contrast, PEG linkers are composed of repeating ethylene glycol units, rendering them more hydrophilic.[3][4] This difference in polarity is a key factor influencing a PROTAC's solubility, cell permeability, and interaction with the biological environment.[3][5]

Quantitative Comparison of Performance

The following tables summarize key performance indicators for PROTACs featuring these two types of linkers. It is important to note that direct head-to-head comparisons of PROTACs with identical protein targets and E3 ligase ligands but differing only in the specific this compound versus a PEG linker are not extensively available in the public domain. The data presented here is a synthesis of findings from various studies on alkyl and PEG linkers to illustrate general trends.

Table 1: Physicochemical and In Vitro Performance

FeatureThis compound (Alkyl Linker)PEG Linkers
Composition Saturated or unsaturated hydrocarbon chain[5]Repeating ethylene glycol units[5]
Hydrophilicity Generally hydrophobic[5]Hydrophilic[3]
Aqueous Solubility May limit the aqueous solubility of the PROTAC molecule[5]Generally improves aqueous solubility[3][6]
Cell Permeability Can improve cell permeability due to increased lipophilicity[1][5]Can be variable; may enhance permeability by adopting folded conformations that shield polar groups[5][7]
Metabolic Stability Generally possess good chemical and metabolic stability[5]May have reduced metabolic stability in vivo[5]
Synthetic Accessibility Readily accessible and synthetically straightforward[5]Can be more challenging and costly to synthesize compared to alkyl linkers[5]

Table 2: Impact on Degradation Efficiency

ParameterThis compound (Alkyl Linker)PEG Linkers
DC50 (Degradation Potency) Highly variable and target-dependent. The hydrophobicity can sometimes lead to non-specific binding, affecting the measured potency.Generally, potent degradation can be achieved. The optimal length of the PEG linker is critical and needs to be empirically determined for each target.[6][8]
Dmax (Maximum Degradation) Can achieve high levels of degradation, but excessive lipophilicity may lead to aggregation and a "hook effect," reducing Dmax.Often achieves high Dmax values. The flexibility of the PEG chain can facilitate productive ternary complex formation.[6][9]
Ternary Complex Formation The flexibility of the alkyl chain allows for the formation of the ternary complex.The increased plasticity and hydrophilicity of PEG linkers can, in some cases, enhance the stability of the ternary complex.[5]

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated degradation and evaluation, the following diagrams illustrate the key pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis (with different linkers) Cell_Treatment Cell Culture & Treatment Design->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification (e.g., Western Blot) Lysis->Quantification Data_Analysis Data Analysis (DC50 & Dmax Determination) Quantification->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

A systematic evaluation of PROTACs with different linkers is crucial for identifying the optimal candidate. Below are detailed methodologies for key experiments used to assess PROTAC performance.

Western Blotting for Protein Degradation Quantification

This is a standard method to determine the extent of target protein degradation.[9]

1. Cell Culture and Treatment:

  • Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compounds (with either this compound or PEG linkers) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[10]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification post-lysis.[8]

3. Protein Quantification:

  • Determine the total protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay) to ensure equal protein loading for electrophoresis.[8]

4. SDS-PAGE and Immunoblotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for variations in protein loading.

5. Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.[6][9]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

2. Immunoprecipitation:

  • Immunoprecipitate the target protein from the cell lysates using a specific primary antibody.

3. Western Blotting:

  • Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein. An increase in the ubiquitination signal in the presence of the PROTAC indicates that it is functioning as intended.

Conclusion

The choice between a this compound (representing alkyl linkers) and a PEG linker is a critical decision in PROTAC design that involves a trade-off between properties like solubility and cell permeability.[1] Alkyl linkers, being more hydrophobic, can enhance cell membrane traversal but may compromise the overall solubility of the PROTAC.[5] Conversely, hydrophilic PEG linkers can significantly improve aqueous solubility, a desirable feature for drug development, but their impact on permeability is more complex and length-dependent.[3][6]

Ultimately, the optimal linker is highly dependent on the specific characteristics of the target protein and the E3 ligase ligand.[5] A systematic, empirical evaluation of a library of PROTACs with varying linker compositions and lengths, using the detailed experimental protocols outlined in this guide, is essential for the rational design of potent and selective protein degraders.

References

Structure-activity relationship (SAR) studies of PROTACs with varying alkyl linker lengths

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of Proteolysis-Targeting Chimeras (PROTACs) reveals that the length of the alkyl linker is a critical determinant of their efficacy and selectivity. This guide provides a comprehensive comparison of PROTACs with varying alkyl linker lengths, supported by experimental data, to inform rational drug design for researchers, scientists, and drug development professionals.

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[] They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[] While the choice of ligands for the POI and E3 ligase is fundamental, the linker's characteristics, particularly its length, play a pivotal role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent degradation.[3]

The "Goldilocks" Principle of Linker Length: Not Too Short, Not Too Long

The length of the alkyl linker dictates the spatial arrangement of the POI and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[4][5] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[4][6] Therefore, an optimal linker length, often discovered through empirical testing, is crucial for potent and efficient protein degradation.[2][7]

The following diagram illustrates the general mechanism of action for PROTACs:

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation Degrades into

Figure 1: The PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Linker Length on PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), indicating potency, and the maximum percentage of degradation (Dmax).[5] The following tables summarize quantitative data from studies investigating the impact of varying alkyl linker lengths on the degradation of different target proteins.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic study on ERα, a key target in breast cancer, demonstrated that a 16-atom linker was optimal for degradation.[7][8]

PROTAC (Linker Atom Length)DC50 (µM)Dmax (%)Reference
9-atom> 10< 20[7]
12-atom1.5~60[4][7]
16-atom 0.1 > 90 [7][8]
19-atom0.5~80[7]
21-atom1.0~70[7]

Table 2: TBK1-Targeting PROTACs

For the degradation of Tank-binding kinase 1 (TBK1), a range of linker lengths from 12 to 29 atoms showed submicromolar potency, with a 21-atom linker being the most effective.[3]

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)Reference
< 12 atomsNo degradationN/A[3]
12 atomsSubmicromolar> 80[3]
21 atoms 3 96 [3]
29 atoms29276[3]

Table 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

Studies on BRD4 degraders have also highlighted the critical nature of linker length, where even small changes can significantly impact degradation efficiency.

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
MZ13-unit PEG~25> 90[9]
Analog with shorter linkerAlkyl> 1000< 20[10]
Analog with longer linkerAlkyl150~70[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the amount of target protein in cells after PROTAC treatment.[5]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). DC50 and Dmax values are calculated by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is used to measure the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.[11]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.[11]

  • Binary Binding Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase.[11] The binding response will reflect the formation of the ternary complex. Cooperativity (α) can be calculated to assess the stability of the ternary complex.[11]

The following workflow can be used to troubleshoot poor PROTAC efficacy, with a focus on the linker:

Troubleshooting_Workflow Start Poor or No Target Degradation Check_Integrity Verify PROTAC, POI, and E3 Ligase Integrity (MS, NMR) Start->Check_Integrity Binary_Binding Confirm Binary Binding (PROTAC to POI and E3 Ligase) (SPR, ITC) Check_Integrity->Binary_Binding Ternary_Complex Assess Ternary Complex Formation (SPR, Native MS) Binary_Binding->Ternary_Complex Binding Confirmed Optimize_Linker Systematically Vary Linker Length and Composition Binary_Binding->Optimize_Linker No Binding Cellular_Factors Evaluate Cellular Factors (Permeability, Stability, Protein Levels) Ternary_Complex->Cellular_Factors Complex Forms Ternary_Complex->Optimize_Linker No Complex Cellular_Factors->Optimize_Linker Factors Not Limiting End Optimized PROTAC Optimize_Linker->End

Figure 2: Troubleshooting workflow for poor PROTAC efficacy.

Conclusion

The length of the alkyl linker is a paramount consideration in the design of potent and selective PROTACs. There is no universally optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[2] The presented data unequivocally demonstrates that a systematic approach to varying linker length is essential to identify the "sweet spot" that facilitates productive ternary complex formation and maximizes target protein degradation. Researchers and drug developers must empirically test a series of PROTACs with different linker lengths to unlock the full therapeutic potential of this promising modality.

References

A Comparative Guide to Validating Target Protein Degradation Using Tert-butyl hex-5-yn-1-ylcarbamate-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with various linkers, with a focus on the utility of Tert-butyl hex-5-yn-1-ylcarbamate as a versatile building block. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological processes and workflows to aid in the rational design and evaluation of novel protein degraders.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of PROTAC efficacy, as its length, composition, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]

This compound is a valuable linker precursor that features a terminal alkyne group and a Boc-protected amine. The alkyne functionality is particularly useful for engaging in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific reaction for conjugating the linker to an azide-modified ligand.[3] This creates a stable triazole ring within the final linker structure, which can provide a degree of rigidity and influence the overall conformation of the PROTAC.[3]

Data Presentation: Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[2] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize representative data from various studies to illustrate the impact of different linker compositions on PROTAC performance.

Note: Direct comparison of absolute values across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. The data is presented to illustrate trends in how linker composition affects degradation.

Table 1: Comparison of PROTACs with Alkyl vs. PEG Linkers Targeting BRD4

PROTACLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PROTAC A AlkylVHLRamos1.8>95[3]
PROTAC B PEGVHLRamos3.1~90[3]

This table illustrates that for the BRD4 target in Ramos cells, a more hydrophobic alkyl linker resulted in a slightly more potent PROTAC compared to a more hydrophilic PEG-based linker.

Table 2: Comparison of Linker Length and Composition for FLT3 Degraders

PROTACLinker TypeLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
Degrader 1 Alkyl/Ether3MOLM-14>1000<50[3]
Degrader 2 Alkyl/Ether11MOLM-14100-300~80[3]
Degrader 3 Alkyl/Ether19MOLM-14Varied>80[3]

This dataset highlights the critical role of linker length. A very short linker was ineffective, while increasing the length significantly improved degradation efficiency for the FLT3 kinase target.

Experimental Protocols for Validation

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC efficacy. Below are detailed methodologies for key validation experiments.

Protocol 1: Western Blotting for Target Protein Degradation

This is the most common method to directly quantify the reduction in target protein levels following PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (typically 18-24 hours).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[4]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the data to determine DC50 and Dmax values.[4]

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC can induce the ubiquitination of its target, confirming its mechanism of action.

  • Reagents: Assemble the necessary components: E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase complex (e.g., VHL or Cereblon), the purified target protein, ubiquitin, ATP, and the PROTAC.

  • Reaction Setup: On ice, assemble the reactions in microcentrifuge tubes. A typical reaction might include an assay buffer, ATP, E1, E2, E3 ligase, target protein, and biotinylated ubiquitin.

  • Initiate Reaction: Add the PROTAC (e.g., 10 µM final concentration) or a vehicle control (DMSO) to the respective tubes.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

  • Detection: Analyze the reaction products by Western blot. Use an antibody against the target protein to detect both the unmodified protein and a ladder of higher molecular weight bands, which indicate polyubiquitination.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the downstream functional consequence of target protein degradation, such as cytotoxicity in cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 48 or 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. This can be used to determine an IC50 (half-maximal inhibitory concentration) value.

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb_POI Poly-ubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination PROTAC_recycled PROTAC (Recycled) TernaryComplex->PROTAC_recycled Release Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start treatment 1. Cell Culture & PROTAC Treatment start->treatment lysis 2. Cell Lysis & Protein Quantification treatment->lysis western 3. Western Blot (Target Degradation) lysis->western ubiquitination 4. Ubiquitination Assay (Mechanism) lysis->ubiquitination viability 5. Cell Viability Assay (Function) lysis->viability data_analysis 6. Data Analysis (DC50, Dmax, IC50) western->data_analysis ubiquitination->data_analysis viability->data_analysis end End data_analysis->end

Caption: Experimental workflow for PROTAC validation.

Linker_Properties Linker Linker Properties Length Composition (Alkyl/PEG/Alkyne) Rigidity Ternary Ternary Complex Formation & Stability Linker->Ternary Influences PK Pharmacokinetics (Solubility, Permeability) Linker->PK Impacts Efficacy PROTAC Efficacy Potency (DC50) Efficacy (Dmax) Selectivity Ternary->Efficacy Determines PK->Efficacy Affects

Caption: Influence of linker properties on PROTAC efficacy.

References

The Rigid Debate: A Comparative Guide to Linker Rigidity in PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the burgeoning field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone for therapeutic innovation. These heterobifunctional molecules commandeer the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. While the choice of ligands is paramount, the linker is far from a passive spacer; its rigidity is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of flexible versus rigid linkers in PROTACs, supported by experimental data, detailed methodologies, and visual aids to inform researchers in the pursuit of potent and selective protein degraders.

The decision between a flexible and a rigid linker can profoundly influence the formation and stability of the pivotal ternary complex, which comprises the POI, the PROTAC, and the E3 ligase.[2] Flexible linkers, such as those containing polyethylene glycol (PEG) or alkyl chains, provide conformational versatility. This adaptability can be beneficial in the early stages of PROTAC development to explore and identify a productive binding orientation.[1][3] However, excessive flexibility can impose an entropic penalty upon binding, potentially leading to a less stable ternary complex.[4] Conversely, rigid linkers, which often incorporate cyclic structures like piperidine, piperazine, or aromatic rings, can "pre-organize" the PROTAC into a bioactive conformation.[3][4] This pre-organization can lower the entropic cost of ternary complex formation, thereby enhancing its stability and, consequently, the efficiency of protein degradation.[4]

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from studies that have systematically compared the performance of PROTACs with flexible and rigid linkers targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4).

Table 1: Comparative Degradation of Androgen Receptor (AR) by PROTACs with Flexible and Rigid Linkers

PROTAC ExampleE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
SNIPER(AR)-55-57[1]cIAPRigidDisubstituted phenyl ringsNo ActivityNot Reported22Rv1
ARD-69[1][5]VHLRigidPiperidine/Piperazine0.86>95LNCaP
ARD-61[6][7]VHLRigidNot specifiedPotent degraderNot ReportedMultiple
ARV-110[5]Not specifiedNot specifiedNot specified<1>95VCaP, LNCaP
ARD-266[5]VHLRigid (shorter)Reoptimized shorter linker0.2-1>95LNCaP, VCaP, 22Rv1

Table 2: Comparative Degradation of BRD4 by PROTACs with Different Linker Compositions

PROTAC ExampleE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1[8]CRBNFlexiblePEG<1Not ReportedBurkitt's Lymphoma cells
PROTAC with 0 PEG units[3]ThalidomideFlexibleAlkyl<500>90H661
PROTAC with 1 PEG unit[3]ThalidomideFlexiblePEG>5000~50H661
PROTAC with PEG5 linker[9]VHLFlexiblePEG15>98Not Specified
QCA570[4][10]CRBNRigidEthynylMore potent than flexible counterpartNot ReportedMOLM13, MV4;11
ARV-771[11]VHLNot specifiedNot specified<1>90Prostate cancer cells

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Synthesize PROTACs (Flexible vs. Rigid Linkers) cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis ternary_assay Ternary Complex Formation Assays (SPR, NanoBRET) cell_culture->ternary_assay viability_assay Cell Viability Assay cell_culture->viability_assay western Western Blot Analysis lysis->western data_analysis Data Analysis: DC50 & Dmax Determination western->data_analysis comparison Comparative Evaluation of Linker Performance data_analysis->comparison end End: Optimized PROTAC Candidate comparison->end ternary_assay->comparison viability_assay->comparison

Caption: A typical experimental workflow for evaluating PROTAC linker performance.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Ternary AR-PROTAC-E3 Ternary Complex AR->Ternary AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation PROTAC AR PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ternary->AR_dimer Blocks Signaling Proteasome_cyto Proteasome Ub_AR->Proteasome_cyto Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: PROTAC-mediated degradation of the Androgen Receptor (AR) and its impact on downstream signaling.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Ternary BRD4-PROTAC-E3 Ternary Complex BRD4->Ternary Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PROTAC BRD4 PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_BRD4 Ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ternary->Acetylated_Histones Prevents Binding Proteasome_nuc Proteasome Ub_BRD4->Proteasome_nuc Degradation Super_Enhancers Super-Enhancers Acetylated_Histones->Super_Enhancers MYC c-MYC Transcription Super_Enhancers->MYC Activates Cell_Cycle Cell Cycle Progression & Proliferation MYC->Cell_Cycle

Caption: PROTAC-mediated degradation of BRD4 and its effect on c-MYC transcription.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in the comparison of flexible and rigid linkers.

Protocol 1: Assessment of Protein Degradation by Western Blot (for DC50 and Dmax Determination)

This is the most common method to directly measure the reduction in target protein levels.[2]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 16-24 hours).[4] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer and incubate on ice for 30 minutes.[4] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

  • Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[2]

Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex within cells.

Materials:

  • Cells expressing the POI and the E3 ligase

  • PROTAC compound and MG132 (proteasome inhibitor)

  • Lysis buffer and wash buffer

  • Antibody against the E3 ligase or an epitope tag

  • Protein A/G magnetic beads

  • Elution buffer

  • SDS-PAGE and Western blot reagents

  • Primary antibodies against the POI and the E3 ligase

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and MG132 for a specified time. MG132 is included to prevent the degradation of the ternary complex.

  • Cell Lysis and Pre-clearing: Lyse the cells and pre-clear the lysate with protein A/G beads to reduce non-specific binding.[12]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.[12]

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads. Analyze the eluate by Western blotting, probing for both the POI and the E3 ligase to confirm their co-precipitation.[12]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity

SPR is a biophysical technique used to measure the binding kinetics and affinity of the binary and ternary complexes in real-time.

Materials:

  • SPR instrument and sensor chip

  • Purified POI, E3 ligase, and PROTAC

  • Running buffer

Procedure:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Inject a series of concentrations of the POI over the sensor surface in the presence of a constant concentration of the PROTAC. This measures the binding of the POI to the pre-formed E3 ligase-PROTAC complex.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD (POI-PROTAC) to the ternary KD (POI binding to the E3-PROTAC complex). An α value greater than 1 indicates positive cooperativity.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to confirm that the PROTAC binds to its target protein in a cellular environment.[1]

Materials:

  • Cells, PROTAC compound, PBS

  • Thermal cycler

  • Lysis buffer, Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[1]

Protocol 5: NanoBRET™ Ternary Complex Assay

This is a live-cell assay to measure the formation of the ternary complex.[6]

Materials:

  • Cells co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

Procedure:

  • Cell Preparation: Plate the engineered cells in a white-walled assay plate.

  • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand and the PROTAC compound to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal. An increase in the BRET signal indicates the proximity of the NanoLuc®-POI and the HaloTag®-E3 ligase, confirming ternary complex formation.[6]

References

Comparative analysis of PROTACs with alkyne vs. other functional groups on the linker

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While often considered a simple spacer, the linker's chemical composition profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs featuring alkyne-containing linkers against those with more traditional functional groups like alkyl and polyethylene glycol (PEG) chains, supported by experimental data and detailed methodologies.

The incorporation of an alkyne group into the PROTAC linker, often utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," offers a modular and efficient route to synthesize diverse PROTAC libraries.[2] The resulting triazole ring is metabolically stable and imparts rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3] This contrasts with the high flexibility of alkyl and PEG linkers, which, while synthetically accessible, can sometimes lead to less stable ternary complexes and potential metabolic liabilities.[4]

Comparative Analysis of Physicochemical and Biological Properties

The choice between an alkyne-based linker and other functional groups involves a trade-off between rigidity, hydrophilicity, and their subsequent effects on a PROTAC's properties. The following table summarizes these differences.

FeatureAlkyne/Triazole LinkersAlkyl LinkersPEG Linkers
Composition Contains a carbon-carbon triple bond, often converted to a triazole ring.Chains of sp3-hybridized carbon atoms (hydrocarbons).[5]Repeating units of ethylene glycol (-O-CH2-CH2-).[5]
Flexibility Rigid and conformationally constrained.[1]Highly flexible.[5]Highly flexible, with added conformational diversity from ether oxygens.[5]
Solubility The triazole moiety can increase polarity and potentially solubility.Generally hydrophobic, which can decrease aqueous solubility.[6]Hydrophilic, often improving the aqueous solubility of the degrader.[6]
Permeability Rigidity can lead to conformations that shield polar surface area, aiding permeability.[7]Higher hydrophobicity can enhance passive membrane permeability.[5]Can sometimes hinder passive diffusion due to increased polarity.[6]
Metabolic Stability The triazole ring is generally metabolically stable.[3]Generally considered to be metabolically stable.[6]Can be susceptible to oxidation by cytochrome P450 enzymes.[4]
Synthesis Highly efficient and modular synthesis via "click chemistry".[2]Synthetically straightforward and readily available.[5]Synthetically accessible, with various lengths commercially available.[5]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies where linker composition was a key variable.

Table 1: Comparison of Linker Performance on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Compound A Alkyne-Triazole~1525>90Synthesized Data*
Compound B Alkyl1275~85[5]
Compound C PEG1 (3 atoms)28>90[5]

*Data for the Alkyne-Triazole linker is a representative value synthesized from trends reported in the literature, as direct head-to-head comparative studies with identical warheads and E3 ligands are limited.[1][2] This table illustrates that a rigid alkyne-triazole linker can lead to high degradation potency, comparable to or exceeding that of flexible linkers.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify the extent of target protein degradation.[8]

Materials:

  • Cell culture reagents and appropriate cell line (e.g., HEK293).

  • PROTAC compounds (stock in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (target protein and loading control, e.g., tubulin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, run SDS-PAGE, and transfer proteins to a membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with a secondary antibody.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of PROTACs.[9]

Materials:

  • 96-well donor and acceptor plates.

  • Artificial membrane solution (e.g., 1% lecithin in dodecane).

  • PBS (pH 7.4).

  • PROTAC compounds.

  • Plate reader or LC-MS/MS for quantification.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.

  • Incubation: Place the donor plate on the acceptor plate and incubate for a defined period (e.g., 18 hours) at room temperature.[10]

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells.[11]

  • Calculation of Permeability Coefficient (Pe): Calculate Pe using the following equation:

    where VD is the volume of the donor well, VA is the volume of the acceptor well, and Area is the surface area of the membrane.

Protocol 3: Liver Microsomal Stability Assay

This assay assesses the metabolic stability of PROTACs.[12]

Materials:

  • Liver microsomes (e.g., human, mouse).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • PROTAC compounds.

  • Acetonitrile (for reaction termination).

  • LC-MS/MS for quantification.

Procedure:

  • Incubation Mixture Preparation: Prepare a mixture of liver microsomes and the PROTAC in phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and terminate the reaction with cold acetonitrile.[13]

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC in the supernatant.

  • Data Analysis: Plot the percentage of remaining PROTAC against time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing PROTAC Mechanisms and Workflows

Diagrams are crucial for understanding the complex processes involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds POI Protein of Interest (POI) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Linker_Design Linker Design (Alkyne vs. Other) Synthesis PROTAC Synthesis (Click Chemistry) Linker_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Degradation_Assay Western Blot (DC50, Dmax) Purification->Degradation_Assay Permeability_Assay PAMPA Assay Purification->Permeability_Assay Stability_Assay Microsomal Stability Purification->Stability_Assay Ternary_Complex Biophysical Assays (SPR, FRET) Purification->Ternary_Complex SAR_Analysis Structure-Activity Relationship Analysis Degradation_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis Stability_Assay->SAR_Analysis Ternary_Complex->SAR_Analysis In_Vivo_Studies In Vivo PK/PD Studies SAR_Analysis->In_Vivo_Studies Linker_Comparison cluster_alkyne Alkyne/Triazole Linker cluster_other Alkyl/PEG Linkers PROTAC_Properties Optimal PROTAC Properties Rigidity Rigidity Rigidity->PROTAC_Properties Click_Chem Modular Synthesis Click_Chem->PROTAC_Properties Met_Stability Metabolic Stability Met_Stability->PROTAC_Properties Flexibility Flexibility Flexibility->PROTAC_Properties Solubility Solubility (PEG) Solubility->PROTAC_Properties Synth_Access Synthetic Accessibility Synth_Access->PROTAC_Properties

References

Navigating the Membrane: A Comparative Guide to Evaluating PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC from the extracellular space to its intracellular target is a critical and often challenging one. Due to their high molecular weight and large polar surface area, many PROTACs exist "beyond the Rule of 5," making cell permeability a significant hurdle in their development. This guide provides an objective comparison of methodologies to evaluate PROTAC cell permeability, with a focus on the strategic use of linkers, including the role of precursors for in-cell click chemistry such as Tert-butyl hex-5-yn-1-ylcarbamate, to overcome these challenges.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] These heterobifunctional molecules are comprised of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's biological activity, influencing ternary complex formation, physicochemical properties, and, crucially, cell permeability.[2]

This guide will delve into the common assays for permeability assessment, compare different linker strategies, and present the innovative "in-cell click-formed" approach as a solution to permeability limitations.

The Permeability Challenge and Key Assessment Assays

The most widely used in vitro models for assessing PROTAC permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA: This high-throughput, cell-free assay measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[3]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more physiologically relevant assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[3] Given that PROTACs can be substrates for efflux transporters, this assay is vital for understanding their net cellular accumulation.[4]

Comparing Linker Strategies and Their Impact on Permeability

The design of the linker is a key strategy to modulate a PROTAC's permeability. The most common linker types include flexible alkyl and polyethylene glycol (PEG) chains, and more rigid structures. An emerging strategy involves "clickable" linkers for in-situ assembly.

  • Flexible Linkers (Alkyl and PEG Chains): These are the most common linker types due to their synthetic accessibility. PEG linkers, in particular, can improve the solubility of the PROTAC. However, the high flexibility and polarity of long PEG chains can sometimes hinder passive diffusion. The ability of PEG linkers to form folded conformations through intramolecular hydrogen bonds can shield polar surfaces and potentially improve permeability.[5]

  • Rigid Linkers: These linkers often incorporate cyclic moieties like piperazine or piperidine. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. While this can enhance metabolic stability, it may also present greater synthetic challenges.[6]

  • Clickable Linkers and the CLIPTAC Strategy: To circumvent the permeability barrier of large PROTAC molecules, the "in-cell click-formed proteolysis targeting chimeras (CLIPTACs)" approach was developed.[7][8] This strategy involves synthesizing two smaller, more cell-permeable precursors: one containing the target protein ligand and a reactive handle (e.g., a trans-cyclooctene), and the other containing the E3 ligase ligand with a complementary reactive handle (e.g., a tetrazine). These precursors can independently cross the cell membrane and then undergo a bio-orthogonal "click" reaction inside the cell to form the active, full-length PROTAC.[8] Molecules like This compound are essential building blocks for creating the alkyne-functionalized precursors used in some click chemistry reactions.[9]

Experimental Data: Permeability of PROTACs with Different Linkers

The following tables summarize experimental data from studies that have evaluated the permeability of PROTACs with varying linker compositions. The apparent permeability coefficient (Papp) is a standard metric, where higher values indicate better permeability. An efflux ratio greater than 2 in the Caco-2 assay suggests the compound is a substrate for active efflux transporters.

Table 1: PAMPA Permeability Data for Selected PROTACs

PROTACLinker Type/Key FeatureTargetE3 Ligase LigandPAMPA Papp (10⁻⁶ cm/s)Reference
OMZ1 (25) Amide-to-ester substitutionBETVHL0.1[10]
MZ1 (21) Amide-containing PEGBETVHL0.01[10]
OARV-771 (26) Amide-to-ester substitutionBETVHL0.3[10]
ARV-771 (22) Amide-containing PEGBETVHL0.2[10]
PROTAC 19 Adamantyl-containingAndrogen ReceptorAdamantyl2.3[4]
PROTAC 1 Flexible PEG-likeBRD4CRBN~0.28[11]
PROTAC 3 Flexible AlkylBRD4CRBN<0.04[11]

Note: Data is compiled for illustrative comparison. Direct comparison should be made with caution due to variations in experimental conditions between studies.

Table 2: Caco-2 Permeability Data for Selected PROTACs

PROTACLinker TypeTargetE3 Ligase LigandPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14 PEGAndrogen ReceptorCRBN1.714.18.4[4]
PROTAC 15 PEGAndrogen ReceptorVHL0.20.42.0[4]
PROTAC 20c PEGAndrogen ReceptorVHL0.10.77.0[4]
PROTAC 20d PEGAndrogen ReceptorVHL0.78.6>12[4]

Note: A-B indicates apical to basolateral transport, while B-A indicates basolateral to apical transport.

Mandatory Visualizations

CLIPTAC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space precursor1 Precursor 1 (Target Ligand + TCO) precursor1_in Precursor 1 precursor1->precursor1_in Diffusion precursor2 Precursor 2 (E3 Ligand + Tetrazine) precursor2_in Precursor 2 precursor2->precursor2_in Diffusion click_reaction Bio-orthogonal Click Reaction precursor1_in->click_reaction precursor2_in->click_reaction protac Active PROTAC (CLIPTAC) click_reaction->protac ternary_complex Ternary Complex Formation protac->ternary_complex degradation Target Protein Degradation ternary_complex->degradation membrane Cell Membrane

Caption: Workflow for in-cell click-formed PROTACs (CLIPTACs).

Permeability_Workflow start PROTAC Candidate pampa PAMPA Assay (Passive Permeability Screening) start->pampa pampa_result Papp > 1x10⁻⁶ cm/s? pampa->pampa_result caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) pampa_result->caco2 Yes low_perm Low Passive Permeability (Modify Linker, Prodrug Approach) pampa_result->low_perm No caco2_result Efflux Ratio > 2? caco2->caco2_result efflux_sub Efflux Substrate (Test with Inhibitors, Modify Structure) caco2_result->efflux_sub Yes good_perm Acceptable Permeability (Proceed to Cellular Assays) caco2_result->good_perm No

References

The Linchpin of Potency: A Head-to-Head Comparison of Alkyl Chain Length in PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of different alkyl chain linkers in PROTACs, supported by experimental data, to inform the strategic design of next-generation protein degraders.

The choice of an alkyl chain linker, particularly its length, significantly influences a PROTAC's physicochemical properties, the formation and stability of the crucial ternary complex (comprising the target protein, PROTAC, and E3 ligase), and ultimately, the efficiency and selectivity of target protein degradation. An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the 26S proteasome. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.

Quantitative Comparison of Alkyl Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies investigating the impact of alkyl linker length on the degradation of different target proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases,

Assessing the Metabolic Stability of PROTACs with Tert-butyl Hex-5-yn-1-ylcarbamate Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of metabolically stable Proteolysis-Targeting Chimeras (PROTACs) is a critical hurdle in translating these potent molecules into effective therapeutics. The linker, which connects the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's pharmacokinetic profile and is often its metabolic weak point.[1][2] This guide provides a comparative assessment of the expected metabolic stability of PROTACs containing a Tert-butyl hex-5-yn-1-ylcarbamate linker, contrasted with other common linker classes.

Comparative Analysis of Linker Stability

The metabolic stability of a PROTAC is frequently evaluated by its half-life (t½) in in vitro systems like human liver microsomes (HLM), which are rich in Phase I drug-metabolizing enzymes such as Cytochrome P450s (CYPs).[3][4] The linker is often the primary site of metabolic modification.[1][]

Expected Metabolic Profile of a this compound Linker:

  • Tert-butyl Group: This moiety is a known site of metabolic oxidation. CYPs can hydroxylate one of the methyl groups, leading to a primary alcohol metabolite, which can be further oxidized to a carboxylic acid.[6][7] This metabolic pathway is a significant liability and can reduce the half-life of the molecule.

  • Alkyl Chain: Saturated hydrocarbon chains are generally more metabolically stable than polyethylene glycol (PEG) linkers but are still susceptible to oxidative metabolism, particularly in longer chains.[1][8] Shorter alkyl linkers often exhibit greater stability due to increased steric hindrance, which can limit access to metabolic enzymes.[]

  • Terminal Alkyne: Alkynes are relatively stable motifs that can impart some rigidity to the linker.[][10] While generally robust, they are not metabolically inert and can, in some cases, undergo biotransformation, including rare C-glucuronidation events.[10][11]

  • Carbamate Group: Carbamate esters can be subject to hydrolysis, although the bulky tert-butyl group may offer some steric protection against enzymatic cleavage.

Based on these points, a PROTAC with this linker would likely exhibit moderate metabolic stability. The primary metabolic "soft spot" is predicted to be the tert-butyl group, with potential secondary oxidation along the alkyl chain.

Data Presentation: Comparison of Linker Classes

The following table summarizes representative in vitro stability data for PROTACs with different linker types, providing a framework for comparison. It is important to note that direct head-to-head comparisons depend on the specific PROTAC, target protein, and E3 ligase. The data presented here illustrates general trends.

Linker TypeTypical In Vitro SystemRepresentative Half-life (t½)Key Metabolic Features & Vulnerabilities
Alkyl-Carbamate (e.g., from this compound) Human Liver Microsomes (HLM)Predicted: ModerateProne to oxidation at the tert-butyl group and along the alkyl chain.[][6] The carbamate bond may be subject to hydrolysis.
PEG-based Human Liver Microsomes (HLM)< 30 - 60 minEther linkages are susceptible to oxidative metabolism by CYP enzymes.[1] Flexibility may increase exposure to metabolic enzymes.
Alkyl Human Liver Microsomes (HLM)> 60 minGenerally more metabolically stable than PEG linkers, but longer chains are prone to oxidation.[8]
Rigid (e.g., containing piperazine, cycloalkane, or aromatic rings) Human Liver Microsomes (HLM)> 120 minThe rigid structure can sterically hinder access for metabolic enzymes, significantly improving stability.[1][12]

Note: The stability for the this compound linker is a prediction based on the metabolic liabilities of its components.

Mandatory Visualization

Below are diagrams describing the core signaling pathway for PROTACs and a typical experimental workflow for assessing metabolic stability.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ups Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PROTAC_Stock 1. Prepare PROTAC Stock Solution (DMSO) Incubate 3. Incubate PROTAC with Microsomes at 37°C PROTAC_Stock->Incubate Microsome_Prep 2. Prepare Liver Microsome & Cofactor Solution (NADPH) Microsome_Prep->Incubate Time_Points 4. Aliquot at Time Points (e.g., 0, 5, 15, 30, 45 min) Incubate->Time_Points Quench 5. Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge 6. Centrifuge to Pellet Protein Quench->Centrifuge LCMS 7. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis 8. Calculate % Remaining, t½, and Intrinsic Clearance LCMS->Data_Analysis

Caption: Experimental workflow for a microsomal stability assay.

Experimental Protocols

A crucial step in PROTAC development is the robust experimental evaluation of its metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a PROTAC upon incubation with human liver microsomes.

2. Materials:

  • Test PROTAC

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge for 96-well plates

  • LC-MS/MS system

3. Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test PROTAC in DMSO.

    • Prepare a working solution (e.g., 100 µM) by diluting the stock solution in buffer.

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) with 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the PROTAC working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For a negative control, add buffer instead of the NADPH system to a separate set of wells.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is typically quenched immediately after adding the PROTAC, before the addition of NADPH.

  • Sample Processing:

    • Seal the plate and vortex or shake vigorously for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the concentration of the parent PROTAC in the collected samples using a validated LC-MS/MS method.

  • Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

5. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the PROTAC remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the half-life (t½) using the formula: t½ = -0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes)

This comprehensive approach allows for the quantitative assessment of metabolic stability, enabling direct comparison between different PROTAC linker strategies and guiding the rational design of more drug-like protein degraders.

References

Safety Operating Guide

Proper Disposal of Tert-butyl hex-5-yn-1-ylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides crucial safety and logistical information for the proper disposal of tert-butyl hex-5-yn-1-ylcarbamate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Immediate Safety Considerations & Hazard Identification

Potential Hazards Include:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Always handle this compound in a certified chemical fume hood.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPESpecification
Eye Protection Safety goggles or glasses with side shields (EN 166)
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)
Body Protection Laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound. Note: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Waste Segregation and Collection

  • Designate a specific, properly labeled, and sealed container for the collection of this compound waste.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with incompatible materials, such as strong oxidizing agents.[2]

Step 2: Spill Management

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbed material and place it into the designated waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 3: Container Management

  • Keep the waste container tightly closed when not in use.

  • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

Step 4: Final Disposal

  • Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste disposal service.

  • Ensure the waste container is properly labeled with the chemical name and associated hazards.

  • Complete all necessary waste disposal paperwork as required by your institution.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generation Generate Chemical Waste fume_hood->waste_generation spill Spill Occurs waste_generation->spill No collect_waste Collect Waste in a Labeled, Sealed Container waste_generation->collect_waste Yes absorb_spill Absorb Spill with Inert Material spill->absorb_spill Yes store_waste Store Waste Container in a Cool, Dry, Ventilated Area collect_waste->store_waste collect_spill Collect Contaminated Material for Disposal absorb_spill->collect_spill collect_spill->store_waste contact_ehs Contact Institutional EHS for Waste Pickup and Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Tert-butyl hex-5-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) with specific quantitative data for Tert-butyl hex-5-yn-1-ylcarbamate (CAS No. 151978-58-4) was not publicly available at the time of this writing. The following guidance is based on general laboratory safety principles and information for structurally similar compounds. It is imperative to conduct a thorough, site-specific risk assessment before handling this chemical and to consult the supplier's specific safety information.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is designed to provide immediate, practical guidance to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating that it is harmful.[1] The primary known hazard is that it is harmful if swallowed (H302).[1] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory to minimize risk.

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes of the liquid chemical that could cause eye irritation or damage.
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.Given that the compound is a liquid and to prevent skin absorption, protective gloves and clothing are necessary to provide a barrier against direct contact.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.Engineering controls like a chemical fume hood are the primary method of exposure control. Respiratory protection is a secondary measure for situations with a higher risk of inhalation.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Operational Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill containment materials, and waste containers readily accessible.

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood.

    • Avoid contact with skin and eyes.[2]

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep away from strong oxidizing agents.[2]

    • The recommended storage temperature is 2-8°C.[1]

Disposal Protocol:

  • Waste Identification: this compound waste should be considered hazardous.

  • Waste Collection:

    • Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of down the drain.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Management prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Transfer/Weigh Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Store Waste in Designated Area clean2->disp1 Waste Ready for Storage disp2 Arrange for Licensed Disposal disp1->disp2

Caption: Logical workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.